molecular formula C19H22N4O4S B15615070 SBI-797812

SBI-797812

Cat. No.: B15615070
M. Wt: 402.5 g/mol
InChI Key: KTSOHNHLOLGQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBI-797812 is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSOHNHLOLGQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SBI-797812: A Deep Dive into its Mechanism of Action in NAD+ Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its decline is a hallmark of aging and various diseases. Pharmacological activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway, represents a promising therapeutic strategy. This technical guide provides a comprehensive analysis of SBI-797812, a potent small molecule activator of NAMPT. We will delve into its multifaceted mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: The Role of NAMPT in NAD+ Biosynthesis

In mammalian cells, the primary pathway for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM). NAMPT catalyzes the first and rate-limiting step, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs).[1] Given its critical role, NAMPT is a key target for therapeutic intervention to boost NAD+ levels.

This compound is a pioneering small molecule NAMPT activator identified through high-throughput screening.[2] It is structurally similar to some NAMPT inhibitors but functions as a potent activator, effectively turning NAMPT into a "super catalyst" for NMN production.[1][3][4]

Core Mechanism of Action of this compound

This compound enhances NAMPT activity through a multi-pronged mechanism:[3][4][5][6]

  • Increased Affinity for ATP: The activation of NAMPT by this compound is ATP-dependent.[3][4] The compound significantly increases the affinity of NAMPT for its co-substrate ATP.[3][4][5]

  • Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated form of NAMPT at histidine 247 (pHisNAMPT), a crucial intermediate in the catalytic cycle.[3][4][5]

  • Shifting Reaction Equilibrium: It dramatically shifts the NAMPT reaction equilibrium towards the formation of NMN.[3][4][6]

  • Promotion of Pyrophosphate Consumption: The compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[3][4][5]

  • Blunting NAD+ Feedback Inhibition: Crucially, this compound overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.[3][4][5][7]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Enzyme SystemConditionsReference(s)
EC50 for NAMPT activation 0.37 ± 0.06 µMPurified human NAMPTIn the presence of NAM, PRPP, and ATP[3]
Maximal fold stimulation of NMN formation 2.1-foldPurified human NAMPT[3]
NMN increase in A549 cells 17.4-foldA549 human lung carcinoma cells4-hour treatment[1]
NAD+ increase in A549 cells 2.2-foldA549 human lung carcinoma cells4-hour treatment[1]
NMN increase in human primary myotubes 2.5-foldHuman primary myotubes10 µM this compound for 4 hours[3]
NAD+ increase in human primary myotubes 1.25-foldHuman primary myotubes10 µM this compound for 4 hours[3]
Increase in NAD+(M+4) from labeled NAM 5-foldCultured cells13C/15N-labelled NAM tracing[2][3]

Table 2: In Vivo Efficacy of this compound in Mice

TissueFold Increase in NAD+Dosing RegimenTime PointReference(s)
Liver 1.3-fold (significant)20 mg/kg, intraperitoneal injection4 hours post-dose[1][3]
Heart Trend towards increase20 mg/kg, intraperitoneal injection4 hours post-dose[1]
Skeletal Muscle (gastrocnemius or quadriceps) No significant increase20 mg/kg, intraperitoneal injection4 hours post-dose[1]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the NAD+ biosynthesis pathway and the mechanism of action of this compound.

NAD_Biosynthesis_Pathway cluster_salvage NAMPT-Dependent Salvage Pathway cluster_preiss_handler Preiss-Handler Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NMNATs NMNAT1-3 NMN->NMNATs NAD NAD+ NMNATs->NAD NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT->NAMN NAMN_to_NAAD NMNAT1-3 NAMN->NAMN_to_NAAD NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN_to_NAAD->NAAD NADS NAD+ Synthetase NAAD->NADS NADS->NAD

Caption: Overview of the major NAD+ biosynthesis pathways in mammals.

SBI_797812_Mechanism cluster_mechanism This compound Mechanism of Action on NAMPT SBI This compound NAMPT NAMPT SBI->NAMPT Binds to NAMPT ATP ATP SBI->ATP Increases NAMPT affinity for ATP NAD_feedback NAD+ Feedback Inhibition SBI->NAD_feedback Blunts inhibition pHisNAMPT Phosphorylated NAMPT (Active) SBI->pHisNAMPT Stabilizes NAMPT->pHisNAMPT Phosphorylation ATP->NAMPT Co-substrate NAD_feedback->NAMPT Inhibits NMN_production Increased NMN Production pHisNAMPT->NMN_production Catalyzes NMN synthesis

Caption: Multifaceted mechanism of action of this compound on NAMPT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on this compound.

In Vitro NAMPT Activity Assay (Purified Enzyme)

This protocol is adapted from the methods described in Gardell et al., 2019, Nature Communications.[3]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and DTT.

  • Enzyme and Substrate Addition: To the reaction buffer, add purified human NAMPT enzyme (e.g., 30 nM).

  • Compound Incubation: Add varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by adding the substrates: nicotinamide (NAM, e.g., 10 µM), PRPP (e.g., 50 µM), and ATP (e.g., 2 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • NMN Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for NMN levels using a sensitive method such as a coupled enzyme fluorescence assay or LC-MS/MS.

  • Data Analysis: Calculate the rate of NMN production. For dose-response curves, plot NMN production against the concentration of this compound and fit the data to a suitable model to determine the EC50.

Cellular NMN and NAD+ Measurement in Cultured Cells

This protocol is based on methodologies used for A549 cells and primary myotubes.[1][3]

  • Cell Culture: Culture cells (e.g., A549 or human primary myotubes) in appropriate media and conditions until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control for a specified duration (e.g., 4 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate and incubate on ice to ensure complete protein precipitation.

  • Sample Processing: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.

  • Metabolite Quantification: Transfer the supernatant to a new tube and analyze for NMN and NAD+ levels using LC-MS/MS.

  • Data Normalization: Normalize the metabolite levels to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

In Vivo Assessment of Tissue NAD+ Levels in Mice

This protocol outlines the general procedure for in vivo studies as described in the literature.[3]

  • Animal Dosing: Administer this compound (e.g., 20 mg/kg) or vehicle control to mice via the desired route (e.g., intraperitoneal injection).

  • Tissue Harvesting: At a predetermined time point post-dosing (e.g., 4 hours), euthanize the mice.

  • Tissue Collection and Processing: Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue in a pre-chilled extraction buffer.

    • Follow a similar extraction procedure as described for cultured cells to separate the metabolites from proteins and other cellular components.

  • LC-MS/MS Analysis: Analyze the tissue extracts for NAD+ levels using LC-MS/MS.

  • Data Normalization: Normalize the NAD+ levels to the dry weight of the tissue sample.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Start: Purified NAMPT or Cultured Cells treatment_invitro Treat with this compound start_invitro->treatment_invitro incubation_invitro Incubate (e.g., 37°C, 1-4h) treatment_invitro->incubation_invitro extraction_invitro Metabolite Extraction incubation_invitro->extraction_invitro analysis_invitro LC-MS/MS for NMN/NAD+ extraction_invitro->analysis_invitro end_invitro End: Quantify Fold Change analysis_invitro->end_invitro start_invivo Start: Mice dosing_invivo Dose with this compound (e.g., 20 mg/kg) start_invivo->dosing_invivo wait_invivo Wait (e.g., 4 hours) dosing_invivo->wait_invivo harvest_invivo Harvest Tissues wait_invivo->harvest_invivo extraction_invivo Metabolite Extraction harvest_invivo->extraction_invivo analysis_invivo LC-MS/MS for NAD+ extraction_invivo->analysis_invivo end_invivo End: Quantify Fold Change analysis_invivo->end_invivo

Caption: General experimental workflows for in vitro and in vivo studies of this compound.

Conclusion

This compound represents a significant advancement in the development of small molecule activators of NAMPT. Its well-characterized, multifaceted mechanism of action, which includes increasing ATP affinity, stabilizing the active enzyme form, and blunting feedback inhibition, makes it a powerful tool for elevating intracellular NAD+ levels. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in boosting NMN and NAD+. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging NAMPT activation for therapeutic benefit in age-related and metabolic diseases.

References

The Molecular Target of SBI-797812: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-797812 is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of aging and metabolic diseases. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our current understanding. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Introduction: The Central Role of NAD+ Metabolism

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes. It is a key player in cellular redox reactions, acting as an electron carrier in energy metabolism. Furthermore, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in vital cellular functions such as DNA repair, gene expression, and calcium signaling. The intracellular levels of NAD+ decline with age and in various pathological conditions, making the enhancement of NAD+ biosynthesis a compelling therapeutic strategy. In mammalian cells, the primary pathway for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).

The Molecular Target of this compound: Nicotinamide Phosphoribosyltransferase (NAMPT)

The direct molecular target of this compound has been unequivocally identified as Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2][3] this compound is not an inhibitor but rather a potent activator of NAMPT.[2][3][4] It is structurally similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site, specifically in a region referred to as the "rear channel".[1][5] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[1]

Mechanism of Action: A "Super Catalyst" Activator

This compound functions as an allosteric activator, transforming NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][6][7][8] Its mechanism is multifaceted and includes several key effects:

  • Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN and the consumption of nicotinamide (NAM).[1][2][4][6]

  • Increased ATP Affinity: The activation of NAMPT by this compound is dependent on ATP. The compound enhances the apparent affinity of NAMPT for its co-substrate ATP.[1][2][4][6]

  • Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[1][2][4][6]

  • Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[1][2][4]

  • Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[1][2][4][6]

These combined effects lead to a more efficient generation of NMN and a subsequent increase in intracellular NAD+ levels.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueConditionsReference
EC50Human0.37 ± 0.06 μMActivation of NAMPT-mediated NMN production[2][6]
Maximal Fold StimulationHuman2.1-foldNMN formation by NAMPT[6]
Apparent Affinity (EC50) vs. Mouse NAMPTMouse~8-fold less than humanActivation of NAMPT[4]

Table 2: Cellular Effects of this compound

Cell TypeTreatmentNMN IncreaseNAD+ IncreaseReference
A549 human lung carcinoma cells10 μM this compound for 4h17.4-fold2.2-fold[7]
Human primary myotubes10 μM this compound for 4h2.5-fold1.25-fold[6]
Mouse primary myotubes10 μM this compound for 4hSignificant increaseSignificant increase[6]

Table 3: In Vivo Effects of this compound in Mice

DosageTissueNAD+ IncreaseTime PointReference
20 mg/kg (i.p.)Liver1.3-fold (significant)4 hours post-dose[7]
20 mg/kg (i.p.)HeartTrend towards increase4 hours post-dose[7]
20 mg/kg (i.p.)Skeletal MuscleNo significant increase4 hours post-dose[7]

Experimental Protocols

In Vitro NAMPT Activity Assay

Objective: To determine the effect of this compound on the enzymatic activity of purified NAMPT.

Methodology:

  • Recombinant human NAMPT (30 nM) is incubated with its substrates: nicotinamide (NAM, 10 μM) and phosphoribosyl pyrophosphate (PRPP, 50 μM), in the presence of ATP (2 mM).

  • This compound is added at varying concentrations (e.g., 0-4 μM).

  • The reaction is incubated at 37°C for 1 hour.

  • The amount of NMN produced is quantified using a fluorescence-based assay or by LC-MS/MS.

  • The EC50 value is calculated by plotting the concentration of this compound against the rate of NMN formation.

Cellular NMN and NAD+ Quantification

Objective: To measure the intracellular levels of NMN and NAD+ in cultured cells following treatment with this compound.

Methodology:

  • Human A549 lung carcinoma cells or primary myotubes are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).

  • Cells are treated with this compound (e.g., 0.4, 2, 10 μM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).

  • Following treatment, cells are harvested and metabolites are extracted using a suitable method (e.g., methanol/water extraction).

  • The intracellular concentrations of NMN and NAD+ in the cell extracts are quantified by LC-MS/MS.

  • Data is normalized to total protein content or cell number.

In Vivo Assessment of Tissue NAD+ Levels

Objective: To determine the effect of this compound administration on NAD+ levels in various mouse tissues.

Methodology:

  • Mice are administered a single dose of this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • At a specified time point post-administration (e.g., 4 hours), mice are euthanized, and tissues of interest (e.g., liver, heart, skeletal muscle) are rapidly harvested and flash-frozen in liquid nitrogen.

  • Frozen tissues are homogenized, and metabolites are extracted.

  • The concentration of NAD+ in the tissue extracts is quantified using LC-MS/MS.

  • NAD+ levels are normalized to the weight of the tissue sample.

Signaling Pathways and Visualizations

The NAD+ Salvage Pathway and the Action of this compound

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism by which this compound enhances this process.

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_activator This compound Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Pi NMNAT NMNAT1-3 NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD PPi_NMNAT PPi NMNAT->PPi_NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Feedback Feedback Inhibition NAD->Feedback Sirtuins->NAM PARPs->NAM CD38->NAM SBI797812 This compound SBI797812->NAMPT Activates SBI797812->Feedback Overcomes ATP_NAMPT ATP ATP_NAMPT->NAMPT Enhances Affinity Feedback->NAMPT

Caption: The NAD+ salvage pathway and the activating mechanism of this compound on NAMPT.

Experimental Workflow for In Vivo Analysis

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow start Start: Animal Model (e.g., Mice) dosing Administration of This compound or Vehicle start->dosing wait Time Course (e.g., 4 hours) dosing->wait euthanasia Euthanasia and Tissue Collection wait->euthanasia homogenization Tissue Homogenization euthanasia->homogenization extraction Metabolite Extraction homogenization->extraction analysis LC-MS/MS Analysis (Quantification of NAD+) extraction->analysis data Data Normalization and Statistical Analysis analysis->data end End: Determination of In Vivo Efficacy data->end

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound represents a pioneering pharmacological tool for the activation of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its unique mechanism of action, which transforms NAMPT into a "super catalyst," provides a potent means of elevating intracellular NMN and NAD+ levels. The data presented in this technical guide underscore the potential of this compound as a valuable research compound for investigating the multifaceted roles of NAD+ in health and disease, and as a promising lead for the development of novel therapeutics. Further research is warranted to fully elucidate its therapeutic potential and long-term effects.

References

SBI-797812: A Selective NAMPT Activator - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs). A decline in NAD+ levels is a hallmark of aging and is implicated in a range of age-related diseases. Consequently, strategies to augment intracellular NAD+ have garnered significant interest. The primary route for NAD+ biosynthesis in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. SBI-797812 has emerged as a novel, potent, and selective small molecule activator of NAMPT, offering a promising pharmacological approach to boost NAD+ levels.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as a "super catalyst" for NAMPT through a multi-faceted mechanism, distinguishing it from simple agonists.[3] While structurally similar to some active-site directed NAMPT inhibitors, this compound acts as a potent activator.[3][4] Its core mechanisms of action include:

  • Shifting Reaction Equilibrium: It significantly shifts the NAMPT-catalyzed reaction towards the formation of nicotinamide mononucleotide (NMN).[3][4]

  • Increased Affinity for ATP: this compound enhances the affinity of NAMPT for its co-substrate ATP, which is a critical factor as the NAMPT reaction is ATP-dependent.[5]

  • Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.[4][5]

  • Promotion of Pyrophosphate Consumption: It promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[4][5]

  • Overcoming Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.[2][4][5]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound on Human NAMPT

ParameterValueExperimental Context
EC50 0.37 ± 0.06 µMIn vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[1][6]
Maximal Fold Stimulation 2.1-foldIn vitro NMN production assay.[1]
Km for ATP (Control) 1.73 ± 0.32 mMIn the absence of this compound.[1]
Km for ATP (+ this compound) 0.29 ± 0.03 mMIn the presence of this compound.[1]

Table 2: Effect of this compound on Intracellular NMN and NAD+ in A549 Cells

Treatment (4 hours)Fold Increase in NMNFold Increase in NAD+
This compound 17.4-fold2.2-fold

Note: While the fold-increase for NMN is substantially higher, the absolute increase in NAD+ concentration is significantly greater.[5]

Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

TissueFold Increase in NAD+Dosing and Timepoint
Liver ~1.3-fold20 mg/kg i.p., 4 hours post-dose.[5]
Heart Trend towards increase20 mg/kg i.p., 4 hours post-dose.[5]
Skeletal Muscle No significant increase20 mg/kg i.p., 4 hours post-dose.[5]

Signaling Pathways and Experimental Workflows

NAMPT-Mediated NAD+ Salvage Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of intervention for this compound.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+PPi SBI This compound SBI->NAMPT Activates NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD NAD->NAMPT Feedback Inhibition Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes DNA Repair, Metabolism, Signaling Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.

Experimental Workflow: In Vitro NAMPT Activity Assay

This diagram outlines a typical workflow for assessing the in vitro activity of NAMPT in the presence of an activator like this compound.

Workflow_InVitro A Prepare Reaction Mix (NAM, PRPP, ATP, Buffer) B Add Purified Human NAMPT Enzyme A->B C Add this compound (or vehicle control) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify NMN Production (e.g., Fluorescence-based assay) E->F G Data Analysis (EC50, Fold Activation) F->G

Caption: Workflow for determining the in vitro efficacy of this compound on NAMPT activity.

Experimental Workflow: Cellular NAD+ Measurement

This diagram illustrates the process for measuring changes in intracellular NAD+ levels following treatment with this compound.

Workflow_Cellular A Culture Cells (e.g., A549) B Treat with this compound (or vehicle control) A->B C Incubate for a Defined Period (e.g., 4 hours) B->C D Lyse Cells and Extract Metabolites C->D E Measure NAD+ Levels (e.g., LC-MS or Enzymatic Assay) D->E F Normalize to Protein Concentration E->F G Calculate Fold Change vs. Control F->G

Caption: Workflow for quantifying intracellular NAD+ levels in response to this compound treatment.

Experimental Protocols

In Vitro NAMPT Enzyme Activity Assay

This protocol is a generalized procedure for quantifying the enzymatic activity of purified NAMPT.

  • Objective: To measure the production of NMN by recombinant NAMPT in the presence of varying concentrations of this compound.

  • Materials:

    • Recombinant human NAMPT (e.g., 30 nM final concentration).

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

    • Nicotinamide (NAM) (e.g., 10 µM).

    • 5-phosphoribosyl-1-pyrophosphate (PRPP) (e.g., 50 µM).

    • ATP (e.g., 2 mM).

    • This compound stock solution in DMSO.

    • 96-well black, flat-bottom plate.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, NAM, and PRPP.

    • Dispense the reaction mixture into the wells of the 96-well plate.

    • Add this compound to the desired final concentrations. Include a vehicle control (DMSO).

    • Add recombinant NAMPT enzyme to all wells except for a no-enzyme control.

    • To initiate the reaction, add ATP to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • The reaction can be coupled to a detection system. For example, by including NMNAT1 and alcohol dehydrogenase, the produced NMN is converted to NAD+ and then to NADH, which can be detected fluorometrically (Ex/Em ~340/445 nm).[7]

    • Calculate the percent activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.

Measurement of Intracellular NAD+ Levels

This protocol provides a general method for quantifying intracellular NAD+ levels in cultured cells.

  • Objective: To determine the effect of this compound on NAD+ levels in a cellular context.

  • Materials:

    • Cultured cells (e.g., human A549 lung carcinoma cells).[4]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution in DMSO.

    • Phosphate-Buffered Saline (PBS).

    • NAD+ Extraction Buffer (e.g., 0.5 M perchloric acid).

    • Neutralization Buffer (e.g., 2 M KOH/0.5 M KCl).

    • Commercial NAD+/NADH assay kit or LC-MS/MS system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) for the desired time period (e.g., 4 hours).[6] Include a vehicle control.

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using the NAD+ Extraction Buffer.

    • Neutralize the extracts with the Neutralization Buffer.

    • Quantify the NAD+ concentration in the extracts using a commercial enzymatic cycling assay or by LC-MS/MS.

    • In parallel wells, determine the total protein concentration using a BCA assay for normalization.

    • Calculate the fold change in NAD+ levels in this compound-treated cells compared to the vehicle control.

In Vivo Administration and Tissue Analysis

This protocol is a generalized procedure for in vivo studies in mice.

  • Objective: To assess the effect of this compound on tissue NAD+ levels.

  • Materials:

    • Laboratory mice.

    • This compound.

    • Vehicle for injection (e.g., appropriate for intraperitoneal administration).

    • Dissection tools.

    • Liquid nitrogen for snap-freezing tissues.

    • Equipment for tissue homogenization and metabolite extraction.

    • LC-MS/MS system for NAD+ quantification.

  • Procedure:

    • Acclimatize mice to the experimental conditions.

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Administer this compound to the mice via the desired route (e.g., intraperitoneal injection at 20 mg/kg).[5] Administer vehicle to the control group.

    • At a specified time point post-administration (e.g., 4 hours), euthanize the mice.[5]

    • Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle) and snap-freeze them in liquid nitrogen.

    • Store tissues at -80°C until analysis.

    • Homogenize the frozen tissues and extract metabolites.

    • Quantify NAD+ levels in the tissue extracts using LC-MS/MS.

    • Normalize NAD+ levels to tissue weight.

    • Compare NAD+ levels between the this compound-treated and vehicle control groups.

Conclusion

This compound is a potent and selective activator of NAMPT that has demonstrated the ability to significantly increase NMN and NAD+ levels both in vitro and in vivo. Its multifaceted mechanism of action, which includes enhancing ATP affinity and overcoming product feedback inhibition, makes it a valuable tool for studying the roles of NAD+ in health and disease. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of NAMPT activation. Further research is warranted to fully elucidate the pharmacological profile and therapeutic applications of this promising compound.

References

Discovery and Initial Characterization of SBI-797812: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This compound represents a pioneering pharmacological approach to elevate intracellular NAD+ levels, a critical coenzyme implicated in a myriad of cellular processes essential for health and longevity.[1][2]

Discovery of a Novel NAMPT Activator

This compound was identified through a high-throughput screening (HTS) of a 57,004-compound library.[2][3] The initial screening utilized a protein thermal shift (PTS) assay to identify small molecules that could bind to and stabilize human NAMPT.[3] This effort yielded 515 (0.9%) compounds that were identified as NAMPT ligands.[2][3] Subsequent functional assays revealed that while the majority of these hits were inhibitors or inactive, 30 compounds (5.8% of the initial hits) acted as NAMPT activators, leading to the identification of this compound as a promising candidate.[2]

Mechanism of Action: A "Super Catalyst" for NAD+ Synthesis

This compound is structurally similar to active-site directed NAMPT inhibitors, yet it functions as a potent activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[4][2][5] Its multifaceted mechanism of action includes:

  • Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN.[4][3][5]

  • Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent, and the compound increases the apparent affinity of NAMPT for its co-substrate, ATP.[4][3][5]

  • Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[4][3][5]

  • Promotion of Pyrophosphate Consumption: this compound enhances the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[4][3][5]

  • Overcoming Feedback Inhibition: Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[4][3][5][6]

Biophysical and kinetic studies suggest that this compound binds at or near the enzyme's active site, potentially in a "rear channel".[4][7] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity

ParameterValue
EC50 0.37 ± 0.06 µM
Maximal Fold Stimulation of NMN Formation 2.1-fold

Data from dose-dependent activation of human NAMPT in the presence of NAM, PRPP, and ATP.[3]

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells

Treatment (4 hours)Fold Change in NMNFold Change in NAD+
This compound 17.4-fold2.2-fold

Human A549 lung carcinoma cells were treated with this compound for 4 hours.[2]

Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

TissueFold Change in NAD+
Liver 1.3-fold

Mice were administered a single intraperitoneal (i.p.) dose of 20 mg/kg this compound, and tissues were harvested after 4 hours.[3]

Signaling Pathways and Experimental Workflows

NAMPT-Mediated NAD+ Salvage Pathway and the Action of this compound

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_intervention Pharmacological Intervention NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP + PPi NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi NAD->NAMPT Feedback Inhibition Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Consumption Sirtuins_PARPs->NAM Recycling SBI_797812 This compound SBI_797812->NAMPT Activation

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN.

Experimental Workflow for the Discovery and Characterization of this compound

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (57,004 compounds) PTS_Assay Protein Thermal Shift (PTS) Assay (Primary Screen) HTS->PTS_Assay Hit_Identification Identification of NAMPT Ligands (515 hits) PTS_Assay->Hit_Identification Functional_Assay Functional NAMPT Activity Assay Hit_Identification->Functional_Assay Activator_Confirmation Confirmation of NAMPT Activators (30 compounds) Functional_Assay->Activator_Confirmation Lead_Optimization Hit-to-Lead Campaign Activator_Confirmation->Lead_Optimization SBI_797812_Identification Identification of this compound Lead_Optimization->SBI_797812_Identification In_Vitro_Studies In Vitro Mechanistic Studies (Enzyme Kinetics, ATP Dependence) SBI_797812_Identification->In_Vitro_Studies Cellular_Assays Cell-Based Assays (A549 cells, NMN/NAD+ levels) SBI_797812_Identification->Cellular_Assays In_Vivo_Studies In Vivo Studies (Mouse model, tissue NAD+ levels) Cellular_Assays->In_Vivo_Studies

Caption: Workflow for this compound discovery and initial characterization.

Experimental Protocols

Protein Thermal Shift (PTS) Assay for High-Throughput Screening
  • Objective: To identify small molecules that bind to and stabilize human NAMPT.

  • Methodology:

    • Recombinant human NAMPT was incubated with individual compounds from a chemical library.[3]

    • A negative control (DMSO-treated NAMPT) and a positive control (NAMPT treated with 20 µM CHS-828, a known inhibitor) were included.[3]

    • The thermal stability of NAMPT in the presence of each compound was assessed by monitoring its melting temperature (Tm) using a fluorescent dye (Sypro Orange) that binds to unfolded proteins.[3]

    • An upward shift in the Tm indicated that the compound bound to and stabilized the NAMPT enzyme.[3]

In Vitro NAMPT Activity Assay
  • Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.

  • Methodology:

    • Purified recombinant human NAMPT (e.g., 30 nM) was incubated in a reaction buffer.[8]

    • The buffer contained the substrates nicotinamide (NAM; e.g., 10-25 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP; e.g., 50 µM).[8]

    • The co-substrate ATP (e.g., 2 mM) was included, as this compound activation is ATP-dependent.

    • Varying concentrations of this compound were added to the reaction mixture.[3]

    • The reaction was incubated at 37°C for 1 hour.[8]

    • The production of NMN was quantified using a fluorescence-based assay or by LC-MS/MS.[3][8]

Cellular NMN and NAD+ Measurement
  • Objective: To determine the effect of this compound on intracellular NMN and NAD+ levels.

  • Methodology:

    • Human A549 lung carcinoma cells were cultured in DMEM with 10% fetal bovine serum.[5]

    • Cells were treated with either DMSO (vehicle control) or this compound for 4 hours.[5]

    • Following treatment, cells were harvested, and metabolites were extracted.

    • The intracellular concentrations of NMN and NAD+ were quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Assessment of Tissue NAD+ Levels
  • Objective: To evaluate the in vivo efficacy of this compound in elevating tissue NAD+ levels.

  • Methodology:

    • Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg.[2][3]

    • After 4 hours, tissues of interest (e.g., liver, heart, muscle) were harvested.[2][3]

    • Metabolites were extracted from the tissue samples.

    • NAD+ levels in the tissue extracts were quantified by LC-MS/MS.[3]

Conclusion

This compound is a first-in-class small molecule activator of NAMPT discovered through a rigorous screening and characterization process. Its unique mechanism of action, which includes enhancing NAMPT's catalytic efficiency and overcoming product feedback inhibition, makes it a valuable tool for studying the biological roles of NAD+ and a promising therapeutic lead for conditions associated with depleted NAD+ levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

SBI-797812: A Technical Guide to its Role in Enhancing Nicotinamide Mononucleotide (NMN) Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-797812 is a novel, orally active small molecule that functions as a potent activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] By allosterically modulating NAMPT, this compound significantly enhances the production of nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on NMN and NAD+ levels, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of NAMPT activators as a therapeutic strategy.

Mechanism of Action

This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism that ultimately shifts the enzymatic reaction equilibrium towards NMN formation.[4][5] Unlike simple agonists, this compound is an allosteric activator that induces a conformational change in NAMPT, enhancing its catalytic efficiency.[6][7]

The key mechanistic effects of this compound include:

  • Increased Affinity for ATP: this compound enhances the binding affinity of NAMPT for its co-substrate, ATP, a process essential for enzyme activation.[4][5]

  • Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[2][5]

  • Promotion of Pyrophosphate Consumption: It facilitates the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[2][5]

  • Overcoming Feedback Inhibition: this compound alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[4][5]

Structurally, this compound is similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site in a "rear channel".[2][8] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound on NMN and NAD+ production.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line / ConditionsReference
EC50 for NAMPT activation0.37 ± 0.06 µMPurified human NAMPT[4][9]
Maximal NAMPT activity55 ± 3 U nmol⁻¹Purified human NAMPT[4]
Maximal fold stimulation of NMN formation2.1-foldPurified human NAMPT[4]
NMN fold elevation (0.4 µM)2.7-foldA549 human lung carcinoma cells[4]
NMN fold elevation (2 µM)6.1-foldA549 human lung carcinoma cells[4]
NMN fold elevation (10 µM)16.7-foldA549 human lung carcinoma cells[4]
NAD+ fold elevation (0.4 µM)1.5-foldA549 human lung carcinoma cells[4]
NAD+ fold elevation (2 µM)1.7-foldA549 human lung carcinoma cells[4]
NAD+ fold elevation (10 µM)2.2-foldA549 human lung carcinoma cells[4]

Table 2: In Vivo Effects of this compound in Mice

Dosage and AdministrationTissueMeasured ParameterResultReference
20 mg/kg; i.p.; single dose (measured 2h post-dose)LiverNAD+Significant increase[10]
10 mg/kg; i.p. or o.p.; single dosePlasmaCmax3297 ng/mL (8.2 µM) (i.p.)[10]

Experimental Protocols

In Vitro NAMPT Activity Assay (Cell-Free)

This protocol is designed to determine the EC50 of this compound for NAMPT activation.

Reagents:

  • Recombinant human NAMPT (30 nM)

  • Nicotinamide (NAM) (10 µM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP) (50 µM)

  • ATP (2 mM)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

  • This compound (various concentrations)

Procedure:

  • In a 96-well plate, add 30 nM of recombinant human NAMPT to each well (except for the blank control).

  • Add the desired concentrations of this compound to the respective wells.

  • Initiate the reaction by adding 10 µM NAM, 50 µM PRPP, and 2 mM ATP to all wells.

  • Incubate the plate at 37°C for 1 hour.[8]

  • Stop the reaction and measure the amount of NMN produced using a fluorescence-based assay or LC-MS/MS.[2][8]

  • Subtract the background signal from the blank wells from all other readings.

  • Plot NMN production against the concentration of this compound to determine the EC50 value.

Cellular NMN and NAD+ Measurement

This protocol outlines the procedure for measuring the effect of this compound on intracellular NMN and NAD+ levels in cultured cells.

Cell Lines:

  • A549 (Human lung carcinoma)

  • Primary Myotubes (Human or Mouse)

Reagents:

  • Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Ice-cold PBS

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of the experiment.[3]

  • Cell Adherence: Allow cells to adhere for 24 hours.[3]

  • Treatment: Prepare fresh dilutions of this compound in complete culture medium (e.g., 0.4, 2, 10 µM). Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells, including the vehicle control. Aspirate the old medium and replace it with the treatment or vehicle control medium.[2][3]

  • Incubation: Incubate the cells for a specified duration (e.g., 4 hours).[2][3]

  • Metabolite Extraction: After incubation, remove the culture medium and wash the cells with ice-cold PBS. Proceed with metabolite extraction for subsequent analysis.[6]

  • LC-MS/MS Analysis: Analyze the cell extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of NMN and NAD+.[2]

Visualizations

SBI_797812_Mechanism cluster_0 NAD+ Salvage Pathway cluster_1 This compound Action cluster_2 Mechanistic Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP + PPi Activation Allosteric Activation NAD NAD+ NMN->NAD NMNAT NAD->NAMPT Feedback Inhibition SBI This compound SBI->NAMPT Binds to Effect1 ↑ ATP Affinity Effect2 Stabilizes pHisNAMPT Effect3 ↑ PPi Consumption Effect4 ↓ NAD+ Feedback Inhibition

Caption: this compound allosterically activates NAMPT, enhancing NMN production.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Start_vitro Prepare Reaction Mix (NAMPT, NAM, PRPP, ATP) Treat_vitro Add this compound (Dose-Response) Start_vitro->Treat_vitro Incubate_vitro Incubate at 37°C for 1h Treat_vitro->Incubate_vitro Measure_vitro Quantify NMN Production (Fluorescence or LC-MS/MS) Incubate_vitro->Measure_vitro Analyze_vitro Determine EC50 Measure_vitro->Analyze_vitro Start_cell Seed Cells (e.g., A549) Adhere_cell Allow Adherence (24h) Start_cell->Adhere_cell Treat_cell Treat with this compound or Vehicle (4h) Adhere_cell->Treat_cell Harvest_cell Harvest Cells & Extract Metabolites Treat_cell->Harvest_cell Measure_cell Quantify NMN & NAD+ (LC-MS/MS) Harvest_cell->Measure_cell Analyze_cell Compare Fold Change Measure_cell->Analyze_cell

Caption: Workflow for in vitro and cell-based analysis of this compound.

References

The Role of SBI-797812 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). As the rate-limiting enzyme in the primary NAD+ salvage pathway, NAMPT is a critical regulator of cellular metabolism. This document details the mechanism of action of this compound, its quantitative effects on cellular metabolites, and comprehensive experimental protocols for its study.

Introduction: The Significance of NAD+ and NAMPT

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in a vast array of biological processes. It is a key player in cellular respiration and energy production, acting as an electron carrier in redox reactions. Beyond its bioenergetic functions, NAD+ serves as a crucial substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, epigenetic regulation, and cellular signaling.

The intracellular pool of NAD+ is maintained through a delicate balance of biosynthesis and consumption. In mammalian cells, the predominant route for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The first and rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). Given that cellular NAD+ levels decline with age and in various pathological conditions, enhancing NAMPT activity has emerged as a promising therapeutic strategy. This compound is a first-in-class small molecule activator of NAMPT, offering a potent pharmacological tool to augment intracellular NAD+ levels.[1][2]

Mechanism of Action of this compound

This compound functions as a "super catalyst" for NAMPT through a multi-faceted mechanism.[2][3][4][5][6] It is structurally similar to active-site directed NAMPT inhibitors but acts as an activator.[2][4][5][6] Its key mechanisms of action include:

  • Shifting Reaction Equilibrium: this compound significantly shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[3][4][5][6][7][8]

  • Enhanced ATP Affinity: The compound increases the affinity of NAMPT for its co-substrate ATP, a mandatory step for its activating effect.[7][8][9]

  • Stabilization of the Phosphorylated Intermediate: this compound stabilizes the phosphorylated form of NAMPT at histidine 247, a critical intermediate in the catalytic cycle.[3][4][5][6]

  • Promotion of Pyrophosphate Consumption: It facilitates the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[3][4][5][6]

  • Overcoming Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.[3][4][5][6][7][8]

This concerted mechanism leads to a substantial increase in the intracellular pools of both NMN and NAD+.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on NAMPT activity and cellular NAD+ metabolism from various studies.

Table 1: In Vitro Efficacy of this compound on Human NAMPT
ParameterValueAssay ConditionsReference
EC50 0.37 ± 0.06 µMNMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[2][4][9][2][4][9]
Maximal Fold Stimulation 2.1-foldNMN production assay.[2][9][2][9]
Km for ATP (Control) 1.73 ± 0.32 mMIn the absence of this compound.[2][2]
Km for ATP (+ this compound) 0.29 ± 0.03 mMIn the presence of this compound.[2][2]
Table 2: Effects of this compound on NMN and NAD+ Levels in Cultured Cells
Cell LineTreatmentFold Increase in NMNFold Increase in NAD+Reference
A549 Human Lung Carcinoma 0.4 µM this compound for 4h2.71.5[9]
2 µM this compound for 4h6.11.7[9]
10 µM this compound for 4h16.7 - 17.42.2[3][9]
Human Primary Myotubes 10 µM this compound for 4h2.51.25[9][10]
Table 3: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice
TissueTreatmentFold Increase in NAD+Reference
Liver 20 mg/kg this compound (i.p.), 4h1.3 (significant)[3][9]
Heart 20 mg/kg this compound (i.p.), 4hTrend towards increase[3]
Skeletal Muscle (Gastrocnemius & Quadriceps) 20 mg/kg this compound (i.p.), 4hNo significant increase[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular metabolism.

In Vitro NAMPT Activity Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of purified NAMPT.

Materials:

  • Purified human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Fluorescence-based NMN detection kit or LC-MS/MS for NMN quantification

Procedure:

  • Prepare a reaction mixture containing NAMPT enzyme, NAM, and PRPP in the assay buffer.

  • Add this compound at various concentrations (e.g., 0 to 10 µM). A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Measure the amount of NMN produced using a suitable detection method.

  • Calculate the enzyme activity and determine the EC50 of this compound.

Measurement of Intracellular NMN and NAD+ by LC-MS/MS

Objective: To quantify the levels of NMN and NAD+ in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., A549)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Internal standards (stable isotope-labeled NMN and NAD+)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control for a specified duration (e.g., 4 hours).[1][7][8]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7][8]

    • Add the pre-chilled extraction solvent to the cells and scrape them from the dish.[8]

    • Collect the cell lysate and add internal standards.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.[1]

    • Collect the supernatant containing the metabolites.[1][8]

  • LC-MS/MS Analysis:

    • Inject the metabolite-containing supernatant into an LC-MS/MS system.[1][8]

    • Separate NMN and NAD+ using a suitable chromatography column (e.g., C18 or HILIC).[1][8]

    • Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) for elution.[8]

    • Detect and quantify NMN and NAD+ using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8]

  • Data Normalization: Normalize the quantified metabolite levels to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).[7][8]

Western Blot for Sirtuin Activity (Histone H4 Acetylation)

Objective: To assess the downstream effects of increased NAD+ levels on the activity of sirtuins, such as SIRT1.

Materials:

  • Cells treated with this compound

  • Lysis buffer

  • Primary antibodies: anti-acetyl-Histone H4 (Lys16) and anti-total Histone H4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound (e.g., 10 µM) or vehicle for 4 hours.[11]

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and calculate the ratio of acetylated H4 to total H4. A decrease in this ratio suggests an increase in SIRT1 activity.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

SBI_797812_Mechanism cluster_pathway NAD+ Salvage Pathway cluster_activator This compound Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD NAD->NAMPT Feedback Feedback Inhibition SBI_797812 This compound SBI_797812->NAMPT Activates Activation Multi-faceted Activation

Figure 1: Mechanism of this compound action on the NAMPT pathway.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start 1. Cell Culture & Treatment (this compound or Vehicle) wash 2. Wash with ice-cold PBS start->wash extract 3. Metabolite Extraction (80% Methanol) wash->extract centrifuge 4. Centrifuge to pellet debris extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject Supernatant supernatant->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometry Detection (MRM) separate->detect quantify 9. Quantify NMN and NAD+ detect->quantify normalize 10. Normalize to Protein Content quantify->normalize analyze 11. Data Analysis & Interpretation normalize->analyze

Figure 2: Experimental workflow for LC-MS/MS analysis of NMN and NAD+.

Conclusion

This compound is a potent and specific activator of NAMPT that effectively increases intracellular NMN and NAD+ levels in both in vitro and in vivo models. Its well-characterized mechanism of action makes it a valuable tool for studying the roles of NAD+ in cellular metabolism, aging, and disease. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the therapeutic potential of NAMPT activation. Further research is warranted to fully elucidate the long-term metabolic consequences and therapeutic applications of this compound and other NAMPT activators.

References

SBI-797812: A Technical Guide to its Allosteric Activation of NAMPT and Consequent Impact on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-797812 has emerged as a potent and orally active small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its downstream effects on sirtuin activity, and the experimental methodologies used to characterize its function. By allosterically modulating NAMPT, this compound effectively transforms the enzyme into a "super catalyst," leading to significant increases in intracellular nicotinamide mononucleotide (NMN) and subsequently, nicotinamide adenine (B156593) dinucleotide (NAD+).[1][3] The elevation of cellular NAD+ pools has profound implications for NAD+-dependent enzymes, most notably the sirtuin family of deacetylases, which play critical roles in cellular metabolism, DNA repair, and longevity. This document serves as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to facilitate further research and drug development efforts centered on NAMPT activation.

Introduction: The Central Role of NAMPT in NAD+ Metabolism and Sirtuin Function

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, functioning as a critical coenzyme in redox reactions and as a requisite substrate for a variety of signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][4] In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+.[3] The rate-limiting step of this vital pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[1][4]

The activity of sirtuins, a class of NAD+-dependent protein deacetylases, is intrinsically linked to cellular NAD+ availability.[5] These enzymes play pivotal roles in regulating a wide array of cellular processes, including gene silencing, DNA repair, metabolic control, and inflammation. Consequently, the age-related decline in NAD+ levels has been associated with a reduction in sirtuin activity, contributing to the pathophysiology of numerous age-related diseases.[4]

Pharmacological activation of NAMPT represents a promising therapeutic strategy to counteract the age-associated decline in NAD+ and bolster sirtuin activity.[4] this compound is a novel small molecule that functions as a potent allosteric activator of NAMPT, thereby providing a powerful tool to investigate the downstream consequences of enhanced NAD+ biosynthesis.[3][6]

Mechanism of Action: How this compound Transforms NAMPT into a "Super Catalyst"

This compound is not a direct sirtuin activator. Instead, its effects on sirtuin activity are a direct consequence of its potentiation of NAMPT.[6] The mechanism of action is multifaceted and results in a significant increase in the catalytic efficiency of NAMPT:[1][3][6][7]

  • Shifting Reaction Equilibrium: this compound dramatically shifts the NAMPT-catalyzed reaction towards the formation of nicotinamide mononucleotide (NMN), the direct precursor of NAD+.[3][7]

  • Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. The compound enhances the affinity of NAMPT for its co-substrate ATP.[1][6]

  • Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[1][7]

  • Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[7]

  • Overcoming Feedback Inhibition: Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[1][6][7]

This concerted mechanism effectively turns NAMPT into a more efficient enzyme, leading to a substantial increase in the intracellular production of NMN and, consequently, NAD+.[6]

Signaling Pathway: From NAMPT Activation to Sirtuin-Mediated Deacetylation

The primary signaling pathway initiated by this compound is linear and culminates in the activation of NAD+-dependent enzymes. The process begins with the allosteric activation of NAMPT, leading to a cascade of events that ultimately impacts cellular function through sirtuin-mediated deacetylation.

SBI797812_Pathway SBI This compound NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) SBI->NAMPT Allosteric Activation NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Catalysis NAM Nicotinamide (NAM) + PRPP NAM->NAMPT Substrates NAD NAD+ NMN->NAD Biosynthesis SIRT1 SIRT1 (and other Sirtuins) NAD->SIRT1 Substrate Deacetylated Deacetylated Proteins SIRT1->Deacetylated Deacetylation Proteins Acetylated Proteins (e.g., Histone H4) Proteins->SIRT1 Target Downstream Downstream Cellular Effects (Gene Silencing, DNA Repair, etc.) Deacetylated->Downstream

Caption: this compound signaling pathway leading to sirtuin activation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro, cell-based, and in vivo studies.

Table 1: In Vitro NAMPT Activation
ParameterValueConditionsSource
EC50 0.37 ± 0.06 µMRecombinant human NAMPT[6]
Maximal Fold Activation 2.1-foldRecombinant human NAMPT[6]
ATP Dependence Required for activation30 nM NAMPT, 2 µM this compound[6]
Table 2: Effects on Intracellular NMN and NAD+ Levels in Cultured Cells
Cell LineTreatmentNMN Increase (fold)NAD+ Increase (fold)Source
A549 Human Lung Carcinoma 10 µM this compound for 4h17.42.2[8]
Human Primary Myotubes 10 µM this compoundSignificant IncreaseSignificant Increase[9]
Mouse Primary Myotubes 10 µM this compoundSignificant IncreaseSignificant Increase[9]
Table 3: In Vivo Effects on Tissue NAD+ Levels in Mice
TissueTreatmentNAD+ Increase (fold)Source
Liver 20 mg/kg this compound (i.p.), 4h1.3[8]
Heart 20 mg/kg this compound (i.p.), 4hTrend towards increase[8]
Skeletal Muscle 20 mg/kg this compound (i.p.), 4hNo significant increase[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro NAMPT Activity Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN.

Objective: To determine the EC50 and maximal activation of NAMPT by this compound.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified recombinant human NAMPT (e.g., 30 nM), nicotinamide (NAM, e.g., 10 µM), and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).[6]

  • Compound Incubation: Add varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP (e.g., 2 mM), as this compound activation is ATP-dependent.[6]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and measure the amount of NMN produced. This can be achieved using a coupled enzyme assay system where NMN is converted to NAD+, and the subsequent redox reaction generates a fluorescent product that can be measured using a plate reader.

NAMPT_Assay_Workflow Start Prepare Reaction Mix (NAMPT, NAM, PRPP) Add_Compound Add this compound (Varying Concentrations) Start->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Detect Measure NMN Production (Fluorescence Detection) Incubate->Detect Analyze Calculate EC50 and Maximal Activation Detect->Analyze

Caption: Experimental workflow for the in vitro NAMPT activity assay.
Cell-Based NMN and NAD+ Quantification

This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells following treatment with this compound.

Objective: To assess the ability of this compound to increase intracellular NMN and NAD+ concentrations.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., A549 human lung carcinoma cells) to a desired confluency.[7] Treat the cells with this compound at various concentrations (e.g., 0.4, 2, 10 µM) or vehicle control for a specified duration (e.g., 4 hours).[9]

  • Metabolite Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract the metabolites using an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Centrifuge the cell lysates to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of NMN and NAD+.

  • Data Normalization: Normalize the quantified NMN and NAD+ levels to the total protein concentration or cell number for each sample to ensure accurate comparisons between different treatment groups.

Assessment of Sirtuin Activity (Western Blot for H4-AcK16)

This method indirectly assesses SIRT1 activity by measuring the acetylation status of one of its known targets, histone H4 at lysine (B10760008) 16 (H4-AcK16).

Objective: To determine if the this compound-induced increase in NAD+ leads to an activation of SIRT1.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., A549) with this compound (e.g., 10 µM) or vehicle for 4 hours.[6]

  • Histone Extraction: Lyse the cells and perform a histone extraction procedure to isolate histone proteins.

  • Western Blotting:

    • Separate the extracted histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated histone H4 at lysine 16 (H4-AcK16).

    • Probe a separate or stripped membrane with a primary antibody for total histone H4 as a loading control.

    • Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities for H4-AcK16 and total H4. Calculate the ratio of H4-AcK16 to total H4 to determine the relative change in acetylation. A decrease in this ratio indicates an increase in SIRT1 activity.[6]

Conclusion

This compound is a pioneering small molecule that robustly activates NAMPT, the gatekeeper of the NAD+ salvage pathway. Its intricate allosteric mechanism of action leads to a significant elevation of intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes such as SIRT1, as evidenced by the deacetylation of its downstream targets. The data and protocols presented in this guide underscore the potential of this compound as a powerful research tool for elucidating the complex roles of NAD+ and sirtuins in health and disease. Furthermore, the development of NAMPT activators like this compound represents a promising therapeutic avenue for a range of metabolic and age-related disorders.

References

The Molecular Gambit of SBI-797812: Overcoming NAD+ Feedback Inhibition Through Allosteric Activation of NAMPT

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its decline is implicated in a spectrum of age-related diseases. Pharmacological elevation of NAD+ levels is a promising therapeutic strategy. SBI-797812 has emerged as a potent, first-in-class small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway. A key feature of this compound's mechanism is its ability to overcome the physiological feedback inhibition of NAMPT by its end-product, NAD+. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound achieves this, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction: The NAD+ Salvage Pathway and its Regulation

The salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into NAD+. The initial and rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. This pathway is tightly regulated, most notably by feedback inhibition of NAMPT by NAD+, ensuring homeostatic control of cellular NAD+ pools.[1][2] This negative feedback loop, however, presents a challenge for therapeutic strategies aimed at boosting NAD+ levels.

This compound: A Multi-faceted NAMPT Activator

This compound acts as an allosteric activator of NAMPT, effectively transforming it into a more efficient catalytic engine for NMN production.[1][3] Its mechanism is not a simple agonism but a sophisticated, multi-pronged approach that collectively circumvents the enzyme's natural regulatory brakes.

Blunting NAD+ Feedback Inhibition

The hallmark of this compound's action is its ability to alleviate the feedback inhibition exerted by NAD+ on NAMPT.[3][4][5] In the presence of physiological concentrations of NAD+, NAMPT activity is significantly dampened. This compound counteracts this inhibition, allowing for sustained NMN production even as NAD+ levels rise.[4] While the precise structural basis of this effect is still under investigation, it is proposed that this compound binding induces conformational changes in NAMPT that reduce the affinity of the NAD+ inhibitory binding site.[6]

Enhancing Catalytic Efficiency

Beyond overcoming feedback inhibition, this compound enhances NAMPT's intrinsic catalytic activity through several mechanisms:

  • Increased Affinity for ATP: The NAMPT-catalyzed reaction is ATP-dependent. This compound significantly increases the affinity of NAMPT for its co-substrate ATP, a crucial factor for its activation.[4][7]

  • Stabilization of the Phosphorylated Intermediate: The catalytic cycle of NAMPT involves a phosphorylated histidine intermediate (pHis247). This compound stabilizes this active form of the enzyme, promoting the forward reaction towards NMN synthesis.[4][5][7]

  • Shifting the Reaction Equilibrium: this compound dramatically shifts the equilibrium of the NAMPT reaction towards the formation of NMN.[4][5][7]

  • Promotion of Pyrophosphate Consumption: The compound also promotes the consumption of the pyrophosphate (PPi) by-product, further driving the reaction forward.[4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular studies characterizing the effects of this compound.

Table 1: In Vitro Enzymatic Activity of this compound on Human NAMPT

ParameterValueExperimental ConditionsReference
EC50 for NAMPT Activation 0.37 ± 0.06 µMPurified human NAMPT, 10 µM NAM, 50 µM PRPP, 2 mM ATP[4]
Maximal Fold Stimulation of NMN Formation 2.1-foldAs above[4]
Km of NAMPT for ATP (without this compound) 1.73 ± 0.32 mMPurified human NAMPT, 10 µM NAM, 50 µM PRPP[4]
Km of NAMPT for ATP (with 2 µM this compound) 0.29 ± 0.03 mMPurified human NAMPT, 10 µM NAM, 50 µM PRPP[4]

Table 2: Cellular Effects of this compound on NMN and NAD+ Levels

Cell LineTreatmentFold Increase in NMNFold Increase in NAD+Reference
A549 (Human Lung Carcinoma) 10 µM this compound for 4 hours17.4-fold2.2-fold[9]
Human Primary Myotubes 10 µM this compoundSignificant increaseSignificant increase[8]

Table 3: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice

TissueTreatmentFold Increase in NAD+Reference
Liver 20 mg/kg this compound (i.p.), 4 hours1.3-fold[9]
Heart 20 mg/kg this compound (i.p.), 4 hoursTrend towards increase[9]
Skeletal Muscle 20 mg/kg this compound (i.p.), 4 hoursNo significant change[9]

Experimental Protocols

In Vitro NAMPT Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure NMN production by purified NAMPT.

  • Reagents:

    • Purified recombinant human NAMPT (e.g., 30 nM final concentration).[10]

    • Reaction Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2.

    • Substrates: Nicotinamide (NAM, e.g., 10 µM final concentration), 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM final concentration).[10]

    • Co-substrate: ATP (e.g., 2 mM final concentration).[10]

    • This compound dissolved in DMSO (various concentrations).

    • NMN detection reagent (fluorescence-based).

  • Procedure:

    • Incubate purified NAMPT with varying concentrations of this compound or vehicle (DMSO) in the reaction buffer at 37°C for a short pre-incubation period.

    • Initiate the reaction by adding the substrates (NAM and PRPP) and co-substrate (ATP).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[4]

    • Stop the reaction and measure the amount of NMN produced using a fluorescence-based detection method.

    • Calculate the fold activation by comparing the NMN produced in the presence of this compound to the vehicle control.

Cellular NMN and NAD+ Measurement Assay

This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate growth medium (e.g., DMEM with 10% FBS).[5][11]

    • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).[5]

    • Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).[5][8]

  • Metabolite Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS/MS Analysis:

    • Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular levels of NMN and NAD+.[10]

    • Normalize the metabolite levels to the total protein concentration or cell number.

Visualizing the Mechanism of Action

Signaling Pathway of NAD+ Salvage and this compound Action

NAD_Salvage_Pathway cluster_cell Cellular Environment cluster_nampt NAMPT Reaction cluster_nmnat NMNAT Reaction NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP_NAMPT ATP ATP_NAMPT->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NAD_Consumers NAD+ Consumers (Sirtuins, PARPs) NAD->NAD_Consumers NAD->NAMPT Feedback Inhibition SBI This compound SBI->NAMPT Activates NAMPT->NMN Pi + AMP NMNAT->NAD PPi

Caption: The NAD+ salvage pathway and the activating role of this compound on NAMPT.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis start_invitro Purified NAMPT Enzyme add_sbi Add this compound (various concentrations) start_invitro->add_sbi add_substrates Add NAM, PRPP, ATP add_sbi->add_substrates incubation Incubate at 37°C add_substrates->incubation measure_nmn Measure NMN Production (Fluorescence Assay) incubation->measure_nmn analyze_invitro Determine EC50 and Maximal Activation measure_nmn->analyze_invitro start_cellular Culture Cells (e.g., A549) treat_cells Treat with this compound (various concentrations) start_cellular->treat_cells incubate_cells Incubate for 4 hours treat_cells->incubate_cells extract_metabolites Metabolite Extraction incubate_cells->extract_metabolites lcms_analysis LC-MS/MS Analysis extract_metabolites->lcms_analysis analyze_cellular Quantify NMN and NAD+ Fold Change lcms_analysis->analyze_cellular

Caption: Workflow for in vitro and cellular characterization of this compound.

Logical Relationship of this compound's Multifaceted Mechanism

Mechanism_Logic cluster_effects Direct Effects on NAMPT cluster_outcomes Overall Outcomes SBI This compound NAMPT NAMPT Enzyme SBI->NAMPT blunt_inhibition Blunts NAD+ Feedback Inhibition NAMPT->blunt_inhibition increase_atp_affinity Increases ATP Affinity NAMPT->increase_atp_affinity stabilize_phis Stabilizes pHis-NAMPT NAMPT->stabilize_phis shift_equilibrium Shifts Equilibrium to NMN NAMPT->shift_equilibrium increased_nmn Increased NMN Production blunt_inhibition->increased_nmn increase_atp_affinity->increased_nmn stabilize_phis->increased_nmn shift_equilibrium->increased_nmn increased_nad Increased Cellular NAD+ Levels increased_nmn->increased_nad

Caption: The interconnected mechanisms of this compound leading to increased NAD+.

Conclusion

This compound represents a significant advancement in the development of NAD+-boosting therapeutics. Its unique, multi-faceted mechanism of action, centered on the allosteric activation of NAMPT and the circumvention of NAD+ feedback inhibition, distinguishes it from simple precursor supplementation strategies. By transforming NAMPT into a "super catalyst," this compound effectively elevates cellular NMN and NAD+ levels, holding considerable promise for addressing the metabolic decline associated with aging and various diseases. Further research into the precise structural interactions between this compound and NAMPT will undoubtedly pave the way for the design of even more potent and specific activators of the NAD+ salvage pathway.

References

Methodological & Application

Application Notes and Protocols for SBI-797812 in A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a potent, orally active small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] In mammalian cells, this pathway is the primary contributor to NAD+ synthesis.[3] NAD+ is a critical coenzyme for cellular metabolism and energy production, and also serves as a co-substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs) that are involved in a wide range of cellular processes including DNA repair and cell signaling.[3][4]

The mechanism of this compound involves turning NAMPT into a "super catalyst".[4][5] It achieves this by shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), increasing NAMPT's affinity for its co-substrate ATP, stabilizing the active phosphorylated form of the enzyme, and blunting the natural feedback inhibition by NAD+.[4][5][6][7] Consequently, treatment of cells with this compound leads to a significant increase in the intracellular levels of NMN and subsequently NAD+.[4] These application notes provide detailed protocols for the use of this compound in A549 human lung carcinoma cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on NMN and NAD+ levels in A549 cells after a 4-hour treatment period.

Table 1: Dose-Dependent Effect of this compound on Intracellular NMN Levels in A549 Cells

This compound Concentration (µM)Mean Fold Increase in NMN
0.42.7[4][8]
2.06.1[4][8]
10.016.7 - 17.4[3][4][7][8]

Baseline NMN level in A549 cells: 30 ± 7 pmol/mg protein.[4]

Table 2: Dose-Dependent Effect of this compound on Intracellular NAD+ Levels in A549 Cells

This compound Concentration (µM)Mean Fold Increase in NAD+
0.41.5[4][8]
2.01.7[4][8]
10.02.2[3][4][7][8]

Baseline NAD+ level in A549 cells: 7.4 ± 0.8 nmol/mg protein.[4]

Note: Treatment with this compound for 4 hours had no significant impact on the levels of NADP, NADH, or NADPH in A549 cells.[4][9]

Signaling Pathway and Mechanism of Action

SBI797812_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-limiting enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN  + PPi NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Co-substrate PARPs PARPs (e.g., PARP-1) NAD->PARPs Co-substrate Cellular_Processes DNA Repair, Gene Silencing, Metabolism Sirtuins->Cellular_Processes PARPs->Cellular_Processes SBI This compound SBI->NAMPT Activates SBI->Feedback Blunts ATP ATP ATP->NAMPT Feedback->NAMPT

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.[10]

Experimental Protocols

Protocol 1: A549 Cell Culture and Treatment with this compound

This protocol outlines the procedure for culturing and treating A549 cells to assess the effects of this compound.

Materials:

  • A549 human lung carcinoma cells

  • DMEM with 4.5 g/L D-glucose[6]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 6-well or 10 cm tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed A549 cells in 6-well plates or 10 cm dishes. The seeding density should be calculated to ensure cells reach 70-80% confluency on the day of the experiment.[2][8]

    • Allow cells to adhere and grow for approximately 24 hours.

  • Preparation of this compound Working Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term use.[2]

    • On the day of the experiment, prepare fresh serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.4, 2, 10 µM).[8]

    • Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept low (e.g., ≤ 0.1%) to prevent solvent-induced effects. [2][8]

  • Treatment:

    • Carefully aspirate the existing medium from the cells.

    • Add the medium containing the appropriate concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 4 hours).[4][8]

  • Harvesting:

    • After incubation, the cells are ready for harvesting for downstream analysis as described in Protocol 2.

Protocol 2: Metabolite Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction of metabolites from A549 cells and subsequent quantification of NMN and NAD+ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10][11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80:20 methanol/water mixture)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Quenching:

    • Place the culture plate on ice.

    • Aspirate the treatment medium and immediately wash the cells twice with ice-cold PBS to remove any residual medium.[2]

    • Add a sufficient volume of ice-cold extraction solvent to the plate to cover the cell monolayer.

    • Use a cell scraper to detach the cells in the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation:

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS/MS analysis.

    • The remaining cell pellet can be used for protein quantification (e.g., using a BCA assay) to normalize the metabolite data.

  • LC-MS/MS Analysis:

    • Analyze the extracts using an LC-MS/MS system to separate and quantify the intracellular levels of NMN and NAD+.

    • It is recommended to use stable isotope-labeled internal standards for accurate quantification.[11]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Normalize the quantified NMN and NAD+ levels to the total protein content determined from the cell pellet.[9][11]

Experimental Workflow

SBI797812_Workflow A 1. Seed A549 Cells (Target 70-80% confluency) B 2. Prepare this compound dilutions (e.g., 0.4, 2, 10 µM) and Vehicle Control (DMSO) A->B C 3. Treat Cells (Incubate for 4 hours) B->C D 4. Harvest Cells & Quench Metabolism (Wash with ice-cold PBS) C->D E 5. Extract Metabolites (e.g., with 80% Methanol) D->E F 6. Analyze Extracts by LC-MS/MS E->F G 7. Quantify NMN & NAD+ levels (Normalize to total protein) F->G

Caption: Workflow for assessing the metabolic effects of this compound in cultured A549 cells.[10]

References

Application Notes and Protocols: In Vivo Dosing and Administration of SBI-797812 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a potent and selective small-molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] By allosterically modulating NAMPT, this compound functions as a "super catalyst," enhancing the production of nicotinamide mononucleotide (NMN), the direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][3] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in vital cellular processes, including DNA repair and signaling.[1] The ability of this compound to augment intracellular NAD+ levels makes it a valuable research tool for studies related to aging, metabolism, and neurodegeneration.[2][3]

These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, along with key pharmacokinetic and pharmacodynamic data to guide experimental design.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesDosing RouteDose (mg/kg)Notes
Cmax3297 ng/mL (8.2 µM)[4][5][6]MouseIntraperitoneal (i.p.)10High plasma exposure is observed with i.p. administration.[4][6]
Plasma ExposureLow[4][6]MouseOral (p.o.)10Oral administration results in lower plasma concentrations compared to i.p. dosing.[4][6]

Table 2: In Vivo Pharmacodynamic Effects of this compound on Tissue NAD+ Levels in Mice

TissueNAD+ Level ChangeSpeciesDosing RouteDose (mg/kg)Time PointNotes
Liver1.3-fold increase[4][7]MouseIntraperitoneal (i.p.)204 hours post-dose[4][7]A significant increase in NAD+ was observed.[7]
HeartTrend towards an increase[4][7]MouseIntraperitoneal (i.p.)204 hours post-dose[4][7]No significant change was reported.[4]
Gastrocnemius MuscleNo significant change[4][7]MouseIntraperitoneal (i.p.)204 hours post-dose[4][7]
Quadriceps MuscleNo significant change[4][7]MouseIntraperitoneal (i.p.)204 hours post-dose[4][7]

Signaling Pathway

The primary mechanism of action for this compound is the activation of the NAD+ salvage pathway.

SBI797812_Signaling_Pathway cluster_pathway NAD+ Salvage Pathway cluster_drug Drug Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Converts PPi PPi NAMPT->PPi NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD Converts NAD->NAMPT Feedback Inhibition ATP ATP ATP->NAMPT ADP ADP SBI797812 This compound SBI797812->NAMPT Activates

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle formulation for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween80

  • Sterile ddH2O or Saline

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, create an 80 mg/mL stock solution.[8] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Vehicle Preparation (Example for a final volume of 1 mL):

    • In a sterile tube, add 50 µL of the 80 mg/mL this compound DMSO stock solution.[8]

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[8]

    • Add 50 µL of Tween80 and mix again until the solution is clear.[8]

    • Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.[8]

  • Final Concentration: This procedure will yield a final this compound concentration of 4 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% aqueous solution.

  • Use Immediately: The mixed solution should be used immediately for optimal results.[8] Prepare fresh on the day of dosing.

Protocol 2: In Vivo Dosing and Tissue Collection in Mice

This protocol details the administration of this compound to mice and subsequent tissue harvesting for NAD+ analysis.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)[4][5]

  • Prepared this compound formulation and vehicle control

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia and euthanasia supplies

  • Surgical tools for dissection

  • Liquid nitrogen

  • Cryostorage tubes

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group.

  • Dosing:

    • Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.[4][5][7] The injection volume should be calculated based on individual animal body weights.

  • Tissue Harvesting:

    • At a predetermined time point post-dosing (e.g., 2 or 4 hours), euthanize the mice according to approved institutional guidelines.[5][7]

    • Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle).[7][9]

    • Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[9]

  • Sample Storage: Store the frozen tissue samples at -80°C until analysis.

Protocol 3: Quantification of Tissue NAD+ Levels

This protocol provides a general workflow for the analysis of NAD+ from tissue samples.

Materials:

  • Frozen tissue samples

  • Pre-chilled extraction buffer (e.g., 80% methanol)[9]

  • Homogenizer

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5][9]

  • Stable isotope-labeled internal standards for NAD+

Procedure:

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a pre-chilled extraction buffer.[9]

    • Centrifuge the homogenate to pellet proteins and cellular debris.[9]

    • Collect the supernatant containing the metabolites.[9]

  • LC-MS/MS Analysis:

    • Analyze the tissue extracts using a validated LC-MS/MS method for the quantification of NAD+.[9]

    • Use stable isotope-labeled internal standards for accurate quantification.[9]

  • Data Normalization:

    • Normalize the quantified NAD+ levels to the initial weight of the tissue sample.[9]

Experimental Workflow Visualization

SBI797812_Experimental_Workflow cluster_prep Preparation cluster_animal In Vivo Experiment cluster_analysis Analysis A Prepare this compound Formulation D Administer this compound (i.p. injection) A->D B Prepare Vehicle Control E Administer Vehicle (i.p. injection) B->E C Randomize Mice into Treatment Groups C->D C->E F Euthanize Mice (e.g., 4 hours post-dose) D->F E->F G Harvest Tissues F->G H Flash-Freeze Tissues in Liquid Nitrogen G->H I Metabolite Extraction from Tissue H->I J LC-MS/MS Analysis of NAD+ Levels I->J K Data Normalization and Analysis J->K

Caption: Workflow for assessing the in vivo effects of this compound on tissue NAD+ levels in mice.

References

Application Notes and Protocols for the Preparation of SBI-797812 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a potent and selective small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By enhancing the catalytic efficiency of NAMPT, this compound effectively increases the intracellular production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][4] Elevated NAD+ levels are crucial for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][5] The decline of NAD+ is associated with aging and various diseases, making this compound a valuable tool for research in these areas.[2]

Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₉H₂₂N₄O₄S[6]
Molecular Weight 402.47 g/mol [7][6]
CAS Number 2237268-08-3[7][6]
Appearance Crystalline solid / Solid powder[7]
Purity ≥98%[6][8]
Solubility DMSO: Up to 250 mg/mL (621.16 mM); sonication may be required.[7][9] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[7][10] Ethanol: 2.5 mg/mL[10] Water: Insoluble[7][10]
Storage (Powder) Store at -20°C for up to 3-4 years.[7][8] Short-term storage (days to weeks) at 0-4°C is also acceptable.[7]
Storage (Stock Solution) Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[7][11]

Signaling Pathway of this compound Action

This compound acts as an allosteric activator of NAMPT, enhancing its function through a multi-faceted mechanism.[4] It shifts the reaction equilibrium towards NMN formation, increases NAMPT's affinity for its co-substrate ATP, stabilizes the phosphorylated, active form of the enzyme, and alleviates feedback inhibition by NAD+.[1][5][12] This ultimately turns NAMPT into a "super catalyst," leading to a significant boost in intracellular NMN and subsequently NAD+ levels.[1][5]

SBI797812_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes PPi PPi NAMPT->PPi SBI797812 This compound SBI797812->NAMPT Activates NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD NAD->NAMPT Feedback Inhibition Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs ATP ATP ATP->NAMPT ADP_Pi ADP + Pi Cellular_Functions Cellular Functions (DNA Repair, Metabolism, etc.) Sirtuins_PARPs->Cellular_Functions

Caption: Mechanism of this compound action on the NAMPT-mediated NAD+ salvage pathway.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common starting point for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 20.12 mg of this compound (Molecular Weight: 402.47 g/mol ).

  • Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved.[7] If necessary, gentle warming or sonication can be used to aid dissolution, particularly for higher concentrations.[7][9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7][11][13]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound to be used in the experiment (e.g., 0.4, 2, 10 µM).[1][14]

  • Serial Dilution (Example for a final volume of 1 mL):

    • To prepare a 10 µM working solution, add 0.2 µL of the 50 mM stock solution to 999.8 µL of pre-warmed complete cell culture medium.

    • Prepare other concentrations accordingly. It is often practical to perform an intermediate dilution of the stock solution in culture medium to facilitate the preparation of a range of final concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final DMSO concentration should be consistent across all experimental conditions and ideally should not exceed 0.1%.[1][13][15]

  • Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours).[1][14]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for treating cultured cells with this compound and subsequent analysis.

SBI797812_Workflow cluster_prep Preparation cluster_experiment Cell Culture Experiment cluster_analysis Analysis A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Create 50 mM Stock Solution B->C D Aliquot and Store at -80°C C->D G Prepare Working Solutions (Dilute Stock in Medium) C->G E Seed Cells in Culture Plates F Allow Cells to Adhere (24h) E->F F->G H Treat Cells with this compound and Vehicle Control G->H I Incubate for Desired Duration (e.g., 4 hours) H->I J Harvest Cells for Downstream Analysis I->J K NAD+/NMN Measurement (LC-MS/MS) J->K L Protein Extraction (Western Blot) J->L M Cell Viability Assay (e.g., CellTiter-Glo®) J->M

Caption: General experimental workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols: SBI-797812 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a potent small-molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing the catalytic efficiency of NAMPT, this compound significantly increases the production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2][3] Declining NAD+ levels are increasingly implicated in the pathogenesis of age-related neurodegenerative diseases, making the pharmacological activation of NAMPT a promising therapeutic strategy.[4][5] These application notes provide a comprehensive overview of the mechanism of action of this compound, its potential applications in neurodegenerative disease research, and detailed protocols for its use.

Mechanism of Action

This compound acts as an allosteric activator of NAMPT, transforming it into a "super catalyst" through a multi-faceted mechanism:[2][3]

  • Shifts Reaction Equilibrium: It drives the reversible NAMPT reaction towards the formation of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[2][3]

  • Increases ATP Affinity: The activation of NAMPT by this compound is dependent on ATP, and the compound enhances NAMPT's affinity for this essential co-substrate.[2][3]

  • Stabilizes Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the NAMPT enzyme.[2][3]

  • Blunts Feedback Inhibition: this compound overcomes the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[2][3]

These combined effects lead to a substantial increase in intracellular NMN and, consequently, NAD+ levels, which are critical for neuronal health and function.

Data Presentation

In Vitro Activity of this compound
ParameterSpeciesValueDescriptionReference
EC50 Human0.37 ± 0.06 µMConcentration for half-maximal activation of NAMPT-mediated NMN production.[2]
Maximal Fold Activation Human2.1-foldMaximum stimulation of NMN formation by this compound.[2]
Apparent Affinity (EC50) Mouse vs. Human~8-fold less for mouseThe potency of this compound is lower for mouse NAMPT compared to human NAMPT.[2]
Cellular Effects of this compound in A549 Human Lung Carcinoma Cells
TreatmentFold Increase in NMNFold Increase in NAD+NotesReference
This compound 17.4-fold2.2-fold-
This compound (with 13C/15N-labelled NAM) -5-fold increase in labeled NAD+Demonstrates enhanced de novo synthesis of NAD+ from NAM.
In Vivo Effects of this compound in Mice
TissueFold Increase in NAD+NotesReference
Liver 1.3-fold (statistically significant)-
Heart Trend towards an increase-
Skeletal Muscle No significant increase-

Mandatory Visualizations

SBI_797812_Mechanism_of_Action cluster_NAMPT_Cycle NAMPT Catalytic Cycle cluster_SBI797812_Action This compound Intervention NAM Nicotinamide (NAM) NAMPT_active pHisNAMPT (Active) NAM->NAMPT_active PRPP PRPP PRPP->NAMPT_active ATP ATP NAMPT_inactive NAMPT (Inactive) ATP->NAMPT_inactive Phosphorylation NMNAT NMNAT1-3 ATP->NMNAT NAMPT_inactive->NAMPT_active NMN Nicotinamide Mononucleotide (NMN) NAMPT_active->NMN PPi PPi NAMPT_active->PPi NMN->NMNAT NAD NAD+ NAD->NAMPT_active Inhibits NMNAT->NAD SBI_797812 This compound SBI_797812->NAMPT_inactive Increases ATP Affinity SBI_797812->NAMPT_active Stabilizes Active Form SBI_797812->NMN Shifts Equilibrium to NMN Feedback_Inhibition Feedback Inhibition SBI_797812->Feedback_Inhibition Blunts

Caption: Mechanism of this compound as a NAMPT activator.

Experimental_Workflow_Neuroprotection start Start: Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) treatment Treatment with this compound (various concentrations) start->treatment neurotoxin Induce Neurotoxicity (e.g., 6-OHDA, MPP+, Amyloid-beta) treatment->neurotoxin incubation Incubation neurotoxin->incubation assays Assess Neuroprotection incubation->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7, TUNEL) assays->apoptosis nad_levels Measure NAD+/NMN Levels (LC-MS/MS) assays->nad_levels protein_analysis Protein Analysis (Western Blot for neuroprotective markers) assays->protein_analysis end End: Data Analysis viability->end apoptosis->end nad_levels->end protein_analysis->end

Caption: General workflow for assessing neuroprotective effects.

Experimental Protocols

Protocol 1: In Vitro NAMPT Enzyme Activity Assay

Objective: To quantify the direct effect of this compound on the enzymatic activity of NAMPT.

Materials:

  • Recombinant human NAMPT

  • Nicotinamide (NAM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

  • NMN detection kit (fluorescence-based) or LC-MS/MS setup

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAM (e.g., 10 µM), and PRPP (e.g., 50 µM).

  • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).

  • Add recombinant human NAMPT (e.g., 30 nM) to each well.

  • Initiate the reaction by adding ATP (e.g., 2 mM).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of NMN produced using a suitable detection method.

  • Calculate the fold activation by normalizing the NMN production in the presence of this compound to the vehicle control.

Protocol 2: Measurement of Intracellular NMN and NAD+ Levels in Neuronal Cells

Objective: To determine the effect of this compound on NAD+ metabolism in a cellular context relevant to neurodegeneration.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Metabolite extraction buffer (e.g., cold 80% methanol)

  • LC-MS/MS system

Procedure:

  • Seed neuronal cells in appropriate culture plates and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control for a desired duration (e.g., 4-24 hours).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and extract metabolites using ice-cold extraction buffer.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Analyze the supernatant using LC-MS/MS to quantify the intracellular levels of NMN and NAD+.

  • Normalize the metabolite levels to the total protein concentration in each sample.

Protocol 3: Assessment of Neuroprotection in an In Vitro Parkinson's Disease Model

Objective: To evaluate the potential of this compound to protect dopaminergic neurons from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells (differentiated into a dopaminergic phenotype with retinoic acid and BDNF)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound

  • Cell viability assay kit (e.g., MTT or LDH)

  • Materials for immunofluorescence staining (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Differentiate SH-SY5Y cells to acquire a dopaminergic neuron-like phenotype.

  • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours.

  • Assess cell viability using an MTT or LDH assay.

  • Perform immunofluorescence staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify neuronal survival.

  • Analyze the results to determine the neuroprotective effect of this compound.

Protocol 4: Thioflavin T Assay for Alpha-Synuclein (B15492655) Aggregation

Objective: To investigate the potential of this compound to modulate the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.

Materials:

  • Recombinant human alpha-synuclein monomer

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • This compound

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a reaction mixture containing alpha-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 10-25 µM) in assay buffer.

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Seal the plate and incubate it at 37°C with continuous shaking to promote aggregation.

  • Measure the ThT fluorescence intensity at regular intervals over a period of several hours to days.

  • Plot the fluorescence intensity over time to generate aggregation curves.

  • Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on alpha-synuclein aggregation kinetics.[1][6][7][8]

Potential Applications in Neurodegenerative Disease Research

While direct studies of this compound in specific neurodegenerative disease models are still emerging, its mechanism of action suggests several promising avenues of research:

  • Ameliorating Mitochondrial Dysfunction: By boosting NAD+ levels, this compound may enhance mitochondrial function, which is often impaired in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Enhancing DNA Repair: NAD+ is a crucial substrate for PARPs, enzymes involved in DNA repair. This compound could therefore help maintain genomic stability in neurons.

  • Activating Sirtuins: Sirtuins are NAD+-dependent deacetylases that play a key role in cellular stress resistance and longevity. Activation of sirtuins through NAD+ replenishment by this compound may offer neuroprotection.

  • Modulating Neuroinflammation: NAD+ metabolism is linked to inflammatory pathways in the brain. This compound could potentially mitigate the chronic neuroinflammation associated with neurodegenerative conditions.

  • Promoting Alpha-Synuclein Clearance: Although not directly demonstrated for this compound, enhancing cellular bioenergetics through NAD+ repletion could potentially support cellular clearance mechanisms, such as the autophagy-lysosomal pathway, which is responsible for degrading aggregated proteins like alpha-synuclein. Further research is needed to investigate a potential link between NAMPT activation and the TFEB signaling pathway, a master regulator of autophagy and lysosomal biogenesis.

Conclusion

This compound is a valuable research tool for investigating the role of NAD+ metabolism in neuronal health and disease. Its potent and well-characterized mechanism of action as a NAMPT activator makes it an ideal candidate for preclinical studies in various neurodegenerative disease models. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound in this critical area of research.

References

Application Notes and Protocols for SBI-797812: In Vitro NAD+ Boosting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various diseases.[1] SBI-797812 is a potent and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1][2] By enhancing the catalytic efficiency of NAMPT, this compound effectively increases the intracellular production of nicotinamide mononucleotide (NMN), a direct precursor to NAD+, leading to elevated NAD+ levels.[3] These application notes provide detailed protocols for the in vitro use of this compound to achieve NAD+ boosting in cultured cells.

This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism.[2][4] It shifts the reaction equilibrium towards NMN formation, increases NAMPT's affinity for ATP, stabilizes the phosphorylated active form of the enzyme, and alleviates feedback inhibition by NAD+.[2][5][6] This unique mode of action makes it a valuable tool for studying the downstream effects of NAD+ augmentation in various cellular models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesValueDescription
EC50Human0.37 ± 0.06 µMConcentration for half-maximal activation of NAMPT-mediated NMN production.[2][6]
Maximal Fold StimulationHuman2.1-foldMaximal increase in NMN formation by this compound in an in vitro assay.[7]
Km for ATP (Control)Human1.73 ± 0.32 mMMichaelis constant for ATP in the absence of this compound.[1]
Km for ATP (+ this compound)Human0.29 ± 0.03 mMMichaelis constant for ATP in the presence of this compound, indicating increased affinity.[1]

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells (4-hour treatment)

This compound ConcentrationNMN Fold IncreaseNAD+ Fold Increase
0.4 µM2.71.5
2.0 µM6.11.7
10.0 µM16.72.2

Data compiled from studies on human A549 lung carcinoma cells.[7]

Table 3: Effect of this compound on Intracellular NMN and NAD+ Levels in Human Primary Myotubes (4-hour treatment)

This compound ConcentrationNMN Fold IncreaseNAD+ Fold Increase
10.0 µM2.51.25

Data from studies on human primary myotubes.[7]

Signaling Pathway

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action of this compound.

SBI797812_Pathway cluster_Cell Cellular Compartment cluster_DrugAction Drug Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+PPi NMNATs NMNATs NMN->NMNATs NAD NAD+ NMNATs->NAD NAD->NAMPT Feedback Inhibition Sirtuins_PARPs Sirtuins, PARPs, etc. (NAD+ Consumers) NAD->Sirtuins_PARPs SBI797812 This compound SBI797812->NAMPT Activates

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting cellular NAD+ levels.

Experimental Protocols

Protocol 1: In Vitro NAD+ Boosting in Adherent Cell Lines (e.g., A549)

This protocol describes the treatment of A549 human lung carcinoma cells with this compound to measure the increase in intracellular NMN and NAD+ levels.

Materials:

  • A549 cells (or other suitable adherent cell line)

  • DMEM with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well or 10 cm tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Reagents and equipment for metabolite extraction (e.g., cold methanol/water)

  • LC-MS/MS system for NMN and NAD+ quantification

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.

  • Preparation of Working Solutions: Prepare fresh dilutions of this compound in complete culture medium from the DMSO stock solution. For example, to achieve final concentrations of 0.4, 2, and 10 µM. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., <0.1%).

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified duration, typically 4 hours, for optimal NAD+ boosting.[5][6]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Quantification: Analyze the supernatant containing the extracted metabolites by LC-MS/MS to determine the intracellular concentrations of NMN and NAD+. Normalize the results to total protein content or cell number.

Protocol 2: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This protocol provides a general method for measuring the enzymatic activity of purified NAMPT in the presence of this compound.

Materials:

  • Recombinant human NAMPT

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Assay buffer (e.g., HEPES-based buffer, pH 7.5-8.0)

  • Fluorescent or colorimetric detection reagent for NADH

  • This compound

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and the detection reagent.

  • Compound Addition: Add various concentrations of this compound to the wells of a microplate. Include appropriate vehicle controls (DMSO).

  • Initiate Reaction: Start the reaction by adding a predetermined amount of recombinant NAMPT to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[8]

  • Measurement: Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of NAMPT activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable model.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro experiment to assess the NAD+ boosting effect of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Treatment (Vehicle or this compound at various concentrations) A->B C 3. Incubation (e.g., 4 hours at 37°C) B->C D 4. Cell Lysis & Metabolite Extraction C->D E 5. LC-MS/MS Analysis (Quantification of NMN and NAD+) D->E F 6. Data Analysis (Fold change vs. control) E->F

Caption: General workflow for in vitro evaluation of this compound's effect on cellular NAD+ levels.

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of SBI-797812 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-797812 is a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] By enhancing the catalytic efficiency of NAMPT, this compound serves as a potent tool for increasing the production of nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][4] Consequently, administration of this compound leads to elevated intracellular NAD+ levels.[5][6] Given that declining NAD+ levels are associated with aging and various pathologies, this compound is a promising compound for research in these areas.[3]

These application notes provide a comparative overview of intraperitoneal (i.p.) and oral (p.o.) administration of this compound in preclinical mouse models. We present quantitative pharmacokinetic and pharmacodynamic data, detailed experimental protocols for in vivo studies, and diagrams illustrating the compound's mechanism of action and experimental workflows.

Data Presentation: In Vivo Administration of this compound

The following tables summarize the key quantitative data from in vivo studies comparing the intraperitoneal and oral administration of this compound in mice.

Table 1: Pharmacokinetic Profile of this compound

ParameterIntraperitoneal (i.p.)Oral (p.o.)Animal ModelReference
Dose 10 mg/kg10 mg/kgMouse[5]
Cmax 3297 ng/mL (8.2 µM)LowMouse[5][7]
Plasma Exposure HighLowMouse[5][8][9]

Table 2: Pharmacodynamic Effects of this compound (Tissue NAD+ Levels)

ParameterIntraperitoneal (i.p.)Oral (p.o.)Animal ModelNotesReference
Dose 20 mg/kgNot ReportedMouseSingle dose[5]
Time Point 4 hours post-doseNot ReportedMouse[5]
Liver NAD+ 1.3-fold increaseNot ReportedMouseStatistically significant increase.[4][5]
Heart NAD+ No significant changeNot ReportedMouseA trend towards an increase was noted in one source.[5][9]
Gastrocnemius NAD+ No significant changeNot ReportedMouse[5][9]
Quadriceps NAD+ No significant changeNot ReportedMouse[5][9]

Mandatory Visualizations

SBI_797812_Signaling_Pathway cluster_NAMPT_Cycle NAMPT Catalytic Cycle cluster_SBI This compound Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP ATP->NAMPT 1. pHisNAMPT pHis-NAMPT (Active) NAMPT->pHisNAMPT Phosphorylation ADP ADP NAMPT->ADP NMN Nicotinamide Mononucleotide (NMN) pHisNAMPT->NMN 2. NMN Formation PPi Pyrophosphate (PPi) pHisNAMPT->PPi 3. PPi Release NMNATs NMNATs NMN->NMNATs NAD NAD+ NAD->NAMPT Feedback Inhibition NMNATs->NAD SBI This compound SBI->ATP Increases Affinity for SBI->pHisNAMPT Stabilizes SBI->PPi Promotes Consumption SBI->NAD Blunts Feedback Inhibition Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Acclimation 1. Animal Acclimation (Male C57BL/6J Mice, 8-10 weeks) Formulation 2. This compound Formulation (Vehicle or Active Compound) Grouping 3. Randomization into Groups (Vehicle vs. Treatment) Dosing 4. Single Dose Administration Grouping->Dosing IP Intraperitoneal (i.p.) (e.g., 20 mg/kg) Dosing->IP Oral Oral (p.o.) (e.g., 10 mg/kg) Dosing->Oral Sampling 5. Sample Collection (e.g., 4h post-dose) IP->Sampling Oral->Sampling Tissues Tissues (Liver, Heart, Muscle) Blood (Plasma) Sampling->Tissues Analysis 6. Sample Analysis (LC-MS/MS) Tissues->Analysis Quantification Quantify NAD+ Levels Quantify this compound Conc. Analysis->Quantification Data 7. Data Interpretation Quantification->Data

References

Measuring Changes in NAMPT Activity with SBI-797812: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring changes in Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) activity using the novel small molecule activator, SBI-797812. This compound has been identified as a potent activator of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By functioning as a "super catalyst," this compound enhances the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+.[1][3] This guide offers comprehensive methodologies for in vitro and cellular assays to quantify the effects of this compound on NAMPT activity and subsequent changes in NMN and NAD+ levels.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in a multitude of cellular processes, including metabolism, DNA repair, and signaling.[1][4] The salvage pathway is the primary mechanism for NAD+ synthesis in mammals, with NAMPT catalyzing the initial and rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][5] this compound is a small molecule activator of NAMPT that has been shown to significantly increase intracellular NAD+ levels.[1][3] Its unique mechanism of action involves shifting the NAMPT reaction equilibrium toward NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated NAMPT intermediate, and reducing feedback inhibition by NAD+.[6][7][8] These characteristics make this compound a valuable tool for studying the therapeutic potential of NAMPT activation in various disease models.

Data Presentation

In Vitro Efficacy of this compound on Human NAMPT
ParameterValueReference
EC500.37 ± 0.06 µM[9][10]
Maximal Fold Stimulation of NMN Formation2.1-fold[9][10]
Km for ATP (in the absence of this compound)1.73 ± 0.32 mM[1][10]
Km for ATP (in the presence of this compound)0.29 ± 0.03 mM[1][10]
Cellular Effects of this compound on NMN and NAD+ Levels
Cell LineTreatmentFold Increase in NMNFold Increase in NAD+Reference
Human A549 Lung Carcinoma10 µM this compound for 4 hours~16.7-fold~2.2-fold[10]
Human Primary Myotubes10 µM this compound for 4 hours~2.5-fold~1.25-fold[9][10]
In Vivo Effects of this compound on Tissue NAD+ Levels in Mice
TissueTreatmentFold Increase in NAD+Reference
Liver20 mg/kg this compound (i.p.) for 4 hours~1.3-fold[3]

Signaling Pathways and Experimental Workflows

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_activation Activation by this compound NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT + PRPP PRPP PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD NAD->NAMPT Feedback Inhibition Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->NAM PARPs->NAM SBI_797812 This compound SBI_797812->NAMPT Activates SBI_797812->NAD Blunts Inhibition ATP ATP ATP->NAMPT Co-substrate

Caption: NAMPT signaling pathway and activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A Prepare Reaction Mix (NAM, PRPP, ATP, Buffer) B Add Recombinant NAMPT A->B C Add this compound (various concentrations) B->C D Incubate at 37°C C->D E Measure NMN Production (e.g., LC-MS/MS or fluorescence) D->E F Data Analysis (EC50 determination) E->F G Seed Cells in Culture Plates H Treat Cells with this compound G->H I Incubate for a Defined Period H->I J Lyse Cells and Extract Metabolites I->J K Measure Intracellular NMN and NAD+ (e.g., LC-MS/MS) J->K L Normalize to Protein Concentration K->L M Data Analysis (Fold Change) L->M

Caption: General experimental workflow for measuring NAMPT activity.

Experimental Protocols

Protocol 1: In Vitro NAMPT Activity Assay

This protocol describes a cell-free assay to determine the direct effect of this compound on the enzymatic activity of recombinant human NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

  • 96-well assay plates

  • LC-MS/MS or a fluorescence-based NMN detection kit

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Prepare stock solutions of NAM, PRPP, and ATP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 30 nM of recombinant human NAMPT to each well, except for the blank control.[9]

    • Add the various concentrations of this compound to the designated wells. Include a vehicle control (DMSO).

  • Reaction Initiation:

    • To initiate the reaction, add a master mix of substrates to all wells to achieve final concentrations of 25 µM NAM, 50 µM PRPP, and 2 mM ATP.[9]

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.[9]

  • NMN Detection:

    • Stop the reaction and measure the amount of NMN produced using a validated method such as LC-MS/MS or a commercially available fluorescence-based assay kit.[9]

  • Data Analysis:

    • Subtract the background signal from the blank wells.

    • Normalize the NMN production in the this compound-treated wells to the vehicle control to determine the fold activation.

    • Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Measurement of Cellular NMN and NAD+ Levels

This protocol outlines the procedure for quantifying the effect of this compound on intracellular NMN and NAD+ concentrations in cultured cells.

Materials:

  • Cultured cells (e.g., A549, primary myotubes)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis and metabolite extraction buffer

  • 96-well cell culture plates

  • LC-MS/MS for metabolite quantification

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Cell Treatment:

    • Prepare dilutions of this compound in the cell culture medium.

    • Remove the old medium and treat the cells with the this compound solutions for the desired duration (e.g., 4 hours).[10] Include a vehicle control.

  • Metabolite Extraction:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate ice-cold extraction buffer (e.g., 80% methanol) to each well and incubate on ice to precipitate proteins and extract metabolites.

  • Sample Preparation:

    • Collect the cell lysates and centrifuge at high speed to pellet the protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new plate or tubes for analysis.

  • Quantification:

    • Analyze the NMN and NAD+ levels in the extracts using LC-MS/MS.

  • Data Normalization and Analysis:

    • In a parallel plate treated under the same conditions, lyse the cells and measure the total protein concentration using a BCA assay.

    • Normalize the measured NMN and NAD+ levels to the total protein concentration for each sample.

    • Calculate the fold change in NMN and NAD+ levels in the this compound-treated cells compared to the vehicle control.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure the changes in NAMPT activity induced by this compound. The detailed methodologies for both in vitro and cellular assays, along with the summarized quantitative data, will facilitate the investigation of NAMPT activation and its downstream metabolic consequences. These tools are essential for advancing our understanding of the role of the NAD+ salvage pathway in health and disease and for the development of novel therapeutics targeting this critical enzyme.

References

Troubleshooting & Optimization

Low solubility of SBI-797812 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-797812, focusing on its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] It functions by shifting the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), which is a precursor to NAD+.[3][4] This leads to an increase in intracellular NAD+ levels.[4][5] The activation of NAMPT by this compound is multifaceted, involving an increased affinity for ATP, stabilization of the active phosphorylated form of the enzyme, and overcoming NAD+ feedback inhibition.[6][7]

Q2: What are the solubility characteristics of this compound?

A2: this compound is a hydrophobic compound with low solubility in aqueous solutions. It is generally described as insoluble in water.[3][5] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][5][8] For quantitative solubility data, please refer to the table below.

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do to prevent this?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced toxicity and effects on cell health.[9]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your cell culture medium.

  • Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and continuous mixing or vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, may help to maintain the compound's solubility.[10] However, the compatibility of any surfactant with your specific cell line and assay should be validated.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be used to aid in the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[8] Gentle warming can also be applied.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Notes
Aqueous Solutions Insoluble-
DMSO Up to 250 mg/mL[8]~621 mMSonication may be required. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3]
80 mg/mL[5]~199 mM
Sparingly soluble: 1-10 mg/mL[11]~2.5 - 25 mM
Ethanol 2.5 mg/mL[5]~6.2 mM

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh 20.12 mg of this compound powder and transfer it to a sterile tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments (Example: 10 µM)

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 50 mM stock solution 1:50 in cell culture medium. To do this, add 2 µL of the 50 mM stock to 98 µL of medium and mix well.

  • Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock solution 1:100 in cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

  • Mixing: Ensure thorough mixing at each dilution step.

  • Application to Cells: Immediately add the final working solution to your cells. The final DMSO concentration in this example would be 0.02%.

Visualizations

SBI_797812_Mechanism_of_Action cluster_0 NAMPT Catalytic Cycle cluster_1 Effect of this compound NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP ATP->NAMPT Required for activation pHisNAMPT Phosphorylated NAMPT (Active Intermediate) NAMPT->pHisNAMPT Phosphorylation NMN Nicotinamide Mononucleotide (NMN) pHisNAMPT->NMN PPi PPi pHisNAMPT->PPi NAD NAD+ NMN->NAD via NMNATs NAD->NAMPT Feedback Inhibition SBI_797812 This compound SBI_797812->NAMPT Binds and Activates SBI_797812->pHisNAMPT Stabilizes SBI_797812->NAD Overcomes Inhibition Activation NAMPT Activation

Caption: Mechanism of this compound action on the NAMPT signaling pathway.

Troubleshooting_Workflow Start Start: Precipitation Observed in Aqueous Solution Check_DMSO Is final DMSO concentration ≤ 0.1%? Start->Check_DMSO Adjust_DMSO Adjust dilution to lower final DMSO concentration Check_DMSO->Adjust_DMSO No Serial_Dilution Are you performing serial dilutions? Check_DMSO->Serial_Dilution Yes Adjust_DMSO->Check_DMSO Implement_Serial Implement serial dilutions instead of a single dilution Serial_Dilution->Implement_Serial No Mixing Are you ensuring rapid mixing during dilution? Serial_Dilution->Mixing Yes Implement_Serial->Mixing Improve_Mixing Vortex or mix vigorously while adding stock to aqueous solution Mixing->Improve_Mixing No Pre_warm Have you tried pre-warming the aqueous medium to 37°C? Mixing->Pre_warm Yes Improve_Mixing->Pre_warm Implement_Pre_warm Pre-warm medium before adding the compound Pre_warm->Implement_Pre_warm No End Solution should be clear Pre_warm->End Yes Consider_Surfactant Consider adding a low concentration of a biocompatible surfactant (e.g., Tween 80) Implement_Pre_warm->Consider_Surfactant If precipitation persists Implement_Pre_warm->End Consider_Surfactant->End

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

References

SBI-797812 stability in DMSO at -20°C and -80°C.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SBI-797812

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs) and a troubleshooting guide related to the stability of this compound in DMSO at -20°C and -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For biological experiments, it is crucial to use anhydrous DMSO to minimize degradation of the compound.[1]

Q2: How should I store this compound stock solutions in DMSO for long-term use?

Q3: How many times can I freeze and thaw my this compound DMSO stock solution?

A3: It is best to minimize freeze-thaw cycles.[1] For frequent use, preparing smaller aliquots of your stock solution is highly recommended to avoid repeated thawing of the main stock. Repeated freeze-thaw cycles can introduce moisture and potentially accelerate compound degradation.[1]

Q4: I see precipitates in my this compound stock solution after thawing. What should I do?

A4: Precipitate formation upon thawing can be due to poor solubility at lower temperatures. Gently warm the solution to 37°C for a short period and vortex to help redissolve the compound. If the precipitate persists, you can centrifuge the solution and use the supernatant, but be aware that the actual concentration may be lower than expected.

Q5: My experimental results are inconsistent. Could it be related to the stability of my this compound stock?

A5: Inconsistent experimental results can be a sign of compound degradation. If you suspect this, it is recommended to prepare a fresh stock solution from solid this compound. You can also perform a quality control check of your current stock solution using an analytical method like HPLC-MS to assess its purity and integrity.

Stability of this compound in DMSO

While specific quantitative stability data for this compound in DMSO at -20°C and -80°C is not publicly available, the following table provides a general guideline based on the stability of small molecules in DMSO. It is strongly recommended that users perform their own stability studies for long-term experiments.

Storage TemperatureDurationExpected StabilityRecommendations
-20°C Up to 6 monthsHighRecommended for routine long-term storage. Aliquot to avoid freeze-thaw cycles.
-80°C > 6 monthsVery HighRecommended for archival or very long-term storage. Aliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or lower than expected activity of this compound Compound degradation due to improper storage or multiple freeze-thaw cycles.- Ensure stock solutions are stored at -20°C or -80°C.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from a new aliquot for each experiment.
Precipitate observed in the stock solution upon thawing The compound has come out of solution during freezing.- Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use.
Variability in results between experiments Inconsistent final concentration of this compound.- Always perform serial dilutions from the stock solution accurately.- Ensure thorough mixing at each dilution step.
Degradation of this compound in working solutions Instability in aqueous buffer or cell culture media.- Use freshly prepared working solutions for each experiment.- Avoid storing diluted aqueous solutions of the compound for extended periods.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the stability of this compound in DMSO at -20°C and -80°C over a specified period.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small, single-use aliquots in appropriate vials.

    • Store one set of aliquots at -20°C and another set at -80°C.

    • Designate one aliquot from each temperature for each time point of the stability study (e.g., T=0, 1 month, 3 months, 6 months).

  • Analysis at Time Zero (T=0):

    • Immediately after preparation, take one aliquot from each storage temperature.

    • Prepare a suitable dilution in the mobile phase.

    • Analyze the sample using a validated HPLC or LC-MS method to determine the initial peak area and purity of this compound. This will serve as the baseline.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point, retrieve one aliquot from both -20°C and -80°C storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for analysis in the same manner as the T=0 sample.

    • Analyze the sample using the same HPLC or LC-MS method.

  • Data Analysis:

    • Compare the peak area and purity of this compound at each time point to the T=0 sample.

    • Calculate the percentage of this compound remaining at each time point.

    • A compound is generally considered stable if the purity remains above 95% of the initial value.

Visualizations

Signaling Pathway of this compound

This compound is an activator of the enzyme Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[5][6] NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for synthesizing nicotinamide adenine (B156593) dinucleotide (NAD+).[5] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[5]

SBI797812_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> PPi NAD NAD+ NMN->NAD NMNAT NAD->NAMPT Feedback Inhibition SBI This compound SBI->NAMPT Activates

Caption: this compound activates NAMPT, enhancing NAD+ biosynthesis.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound in DMSO.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis A Prepare 10 mM this compound in anhydrous DMSO B1 Aliquot & Store at -20°C A->B1 B2 Aliquot & Store at -80°C A->B2 C Analyze at T=0 (Baseline) B1->C T=0 D Analyze at Subsequent Time Points B1->D T=1, 3, 6 months B2->C T=0 B2->D T=1, 3, 6 months E Compare Peak Area & Purity to T=0 C->E D->E

Caption: Workflow for assessing this compound stability in DMSO.

References

Off-target effects of SBI-797812 in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBI-797812. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you anticipate and interpret your experimental results.

While this compound is a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, its effects can be complex and context-dependent. This guide addresses potential off-target effects and unexpected outcomes to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric activator of NAMPT.[1] It enhances the enzyme's activity through a multi-faceted mechanism that includes:

  • Shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN).[2][3]

  • Increasing the affinity of NAMPT for its co-substrate, ATP.[2][3]

  • Stabilizing the phosphorylated, active form of NAMPT.[2][3]

  • Blunting the feedback inhibition of NAMPT by its end-product, NAD+.[2][3]

Collectively, these actions can turn NAMPT into a "super catalyst," leading to a significant increase in the intracellular production of NMN and, subsequently, NAD+.[2][3]

Q2: I am observing a decrease in NAD+ levels after treating my cells with this compound. Is this an off-target effect?

A2: Not necessarily an off-target effect in the traditional sense, but this is a critical and documented observation. In THP-1 cells, this compound has been reported to act as a NAMPT inhibitor, leading to a concentration-dependent decrease in cellular NAD+ levels.[4] This is in direct contrast to its activating effect in other cell lines, such as A549.[5] This suggests that the effect of this compound can be highly cell-type specific. It is crucial to determine the effect of this compound on NAD+ levels in your specific cell line.

Q3: The potency of this compound in my cellular assay is much lower than the reported EC50. What could be the reason?

A3: The reported EC50 of approximately 0.37 µM for this compound was determined in a biochemical assay with purified human NAMPT.[3] The apparent potency in cellular assays is often lower.[6] This discrepancy can be attributed to several factors, including:

  • Cellular permeability: The compound may have limited ability to cross the cell membrane.

  • Binding to intracellular proteins and media components: this compound may be sequestered by proteins in the cell culture media or within the cell, reducing its effective concentration at the target.[2]

  • Cellular ATP and NAM concentrations: The activation of NAMPT by this compound is dependent on cellular ATP levels.[3][4] Additionally, at low concentrations of the substrate nicotinamide (NAM), this compound has been shown to reduce the NAMPT reaction rate.[7]

Q4: Are there any known off-target binding partners for this compound?

A4: To date, there are no publicly available comprehensive off-target screening data for this compound, such as a kinome scan. The compound is structurally similar to some active-site directed NAMPT inhibitors.[2][8] While its primary characterization has been as a NAMPT activator, the unexpected inhibitory activity in certain contexts underscores the importance of careful experimental validation.

Troubleshooting Guides

Issue: Unexpected Decrease in Cellular NAD+ Levels

If you observe a decrease in NAD+ levels upon treatment with this compound, consider the following troubleshooting steps:

  • Confirm the Identity and Integrity of the Compound: Ensure that the compound is correctly identified and has not degraded. Improper storage can affect its activity.

  • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine if the inhibitory effect is dose-dependent in your cell line.

  • Assess Cell Viability: A decrease in NAD+ can be a consequence of cellular toxicity. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your NAD+ measurement to rule out general cytotoxicity as the primary cause.

  • Measure NAMPT Expression: Verify that your cell line expresses NAMPT. Low or absent expression could lead to a lack of response or unpredictable effects. Western blotting is a suitable method for this.

  • Consider the Cell Line: As noted, this compound has shown opposing effects in different cell lines (A549 vs. THP-1).[4][5] Your observed effect may be a genuine, cell-type-specific response.

Issue: Low or No Potency in Cellular Assays

If this compound is not producing the expected increase in NAD+ levels or is showing low potency, follow these steps:

  • Optimize Incubation Time and Concentration: The optimal conditions can be cell-type specific. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment (e.g., 0.1 µM to 20 µM) to identify the ideal experimental window.

  • Check Cellular ATP Levels: Since this compound's activation of NAMPT is ATP-dependent, ensure your cells are metabolically healthy.[3][4] Conditions such as high cell density or nutrient-depleted media can lower ATP levels and blunt the effect of the compound.

  • Evaluate Substrate (NAM) Concentration: The activating effect of this compound can be dependent on the concentration of nicotinamide (NAM).[7] Ensure that your culture medium contains an adequate supply of NAM.

  • Use a Positive Control: If possible, include a cell line known to be responsive to this compound, such as A549 human lung carcinoma cells, as a positive control in your experiments.[5]

Data Presentation

Table 1: Summary of Reported Effects of this compound in Different Experimental Systems

Experimental SystemConcentrationObserved EffectReference(s)
Purified Human NAMPT (Biochemical Assay)EC50 ~0.37 µM2.1-fold activation of NMN production[3]
A549 Human Lung Carcinoma Cells10 µM~17.4-fold increase in NMN, ~2.2-fold increase in NAD+[9]
Human Primary Myotubes10 µM~2.5-fold increase in NMN, ~1.25-fold increase in NAD+[3]
THP-1 Human Monocytic CellsConcentration-dependentInhibition of NAMPT and reduction of cellular NAD+[4]
Mouse (in vivo, 20 mg/kg i.p.)Single dose~1.3-fold increase in liver NAD+[9]

Experimental Protocols

Protocol 1: Cellular NAD+ Measurement Assay

This protocol provides a general method for quantifying intracellular NAD+ levels.

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS. Lyse the cells using the lysis buffer provided with a commercial NAD+/NADH quantification kit, following the manufacturer's instructions.

  • NAD+ Quantification: Use a commercial bioluminescent or colorimetric NAD+/NADH assay kit to measure the NAD+ levels in the cell lysates.

  • Data Normalization: In a parallel plate, determine the protein concentration or cell number for each condition. Normalize the NAD+ levels to the total protein concentration or cell count.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular NAD+ Measurement Assay protocol.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot for NAMPT Expression

This protocol is to confirm the presence of the target protein.

  • Cell Lysis: Lyse cells treated with or without this compound in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against NAMPT. Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizations

SBI_797812_Signaling_Pathway cluster_cell Mammalian Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP_in ATP ATP_in->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Feedback Feedback Inhibition NAD->Feedback NAMPT->NMN SBI This compound SBI->NAMPT Allosteric Activation Feedback->NAMPT NMNAT->NAD Troubleshooting_Workflow Start Unexpected Result Observed (e.g., decreased NAD+) CheckCompound Step 1: Verify Compound Integrity and Concentration Start->CheckCompound DoseResponse Step 2: Perform Dose-Response and Time-Course CheckCompound->DoseResponse Viability Step 3: Assess Cell Viability (e.g., MTS Assay) DoseResponse->Viability Toxicity Result: Significant Toxicity? Viability->Toxicity NAMPT_Expr Step 4: Confirm NAMPT Expression (Western Blot) Toxicity->NAMPT_Expr No Reassess Conclusion: Re-evaluate Experiment (e.g., toxicity is the primary effect) Toxicity->Reassess Yes CellTypeEffect Conclusion: Cell-Type Specific Inhibitory Effect NAMPT_Expr->CellTypeEffect Expression Confirmed NoNAMPT Conclusion: Cell Line Not Suitable (Lacks Target) NAMPT_Expr->NoNAMPT No Expression

References

SBI-797812 Efficacy in Murine Models: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information to address the observed lower efficacy of the NAMPT activator, SBI-797812, in mouse models. This guide offers troubleshooting insights and detailed experimental protocols to inform study design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound appear to be less effective in our mouse experiments compared to in vitro human cell line data?

Several key factors contribute to the differential efficacy of this compound in mouse models:

  • Species-Specific Affinity: this compound exhibits a lower binding affinity for murine NAMPT compared to human NAMPT. The apparent affinity (EC50) of this compound for mouse NAMPT is approximately 8-fold less than for its human counterpart.[1][2] However, the maximal fold activation of the enzyme by the compound is comparable between the two species.[2]

  • Pharmacokinetics: The compound has a suboptimal pharmacokinetic profile in mice, characterized by transient plasma exposure.[2][3] Oral administration leads to low plasma concentrations, while intraperitoneal (i.p.) injection results in higher, though still transient, plasma levels.[1][3]

  • Tissue-Specific NAD+ Synthesis and Response: The rate of NAD+ biosynthesis and the cellular response to NAMPT activation can vary significantly between different tissues.[3] In mice dosed with this compound, a significant increase in NAD+ levels was observed in the liver, while skeletal muscle showed no significant change.[4] This highlights that the compound's in vivo efficacy is tissue-dependent.

Q2: What is the direct molecular target of this compound and its mechanism of action?

This compound directly targets and activates Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[5][6][7] It functions as a potent activator, effectively turning NAMPT into a "super catalyst" through several mechanisms:[1][5]

  • Shifts the reaction equilibrium to favor the formation of nicotinamide mononucleotide (NMN).[1][3]

  • Increases the affinity of NAMPT for its co-substrate ATP.[1][5]

  • Stabilizes the active, phosphorylated form of NAMPT.[1][5]

  • Promotes the consumption of the pyrophosphate (PPi) byproduct.[1][5]

  • Alleviates feedback inhibition of NAMPT by NAD+.[1][5]

Troubleshooting and Experimental Guidance

Issue: Difficulty in replicating potent in vitro effects in a mouse model.

Recommendation:

  • Optimize Dosing and Administration Route: Given the poor oral bioavailability, intraperitoneal (i.p.) administration is recommended to achieve higher plasma concentrations.[1]

  • Consider Species-Specific Potency: The 8-fold lower affinity for mouse NAMPT should be factored into dose selection. Higher doses may be required to achieve a biological response equivalent to that seen in human cell-based assays.

  • Tissue-Specific Analysis: When assessing efficacy, it is crucial to analyze target tissues where a significant biological effect is anticipated. Based on existing data, the liver is a more responsive organ to this compound administration in mice compared to skeletal muscle.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To better understand the relationship between drug exposure and biological effect in your model, consider conducting PK/PD studies to correlate plasma and tissue concentrations of this compound with changes in NAD+ levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting the differences between human and mouse NAMPT and the observed in vivo effects.

Table 1: Comparative In Vitro Efficacy of this compound

ParameterHuman NAMPTMouse NAMPTFold Difference (Mouse vs. Human)
Apparent Affinity (EC50) ~0.37 µM~3.0 µM~8-fold lower affinity
Maximal Fold Activation ~2.1-foldComparable to human-

Data compiled from multiple sources indicating an approximately 8-fold difference in EC50.[1][2]

Table 2: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

TissueTreatment GroupNAD+ Level (Fold Change vs. Vehicle)Statistical Significance
Liver This compound (20 mg/kg, i.p.)~1.3-fold increaseSignificant
Heart This compound (20 mg/kg, i.p.)Trend towards increaseNot reported as significant
Skeletal Muscle (Gastrocnemius & Quadriceps) This compound (20 mg/kg, i.p.)No significant increaseNot significant

This table summarizes the findings from a study where tissues were harvested 4 hours post-dosing.[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy in Mice

This protocol is based on methodologies reported in the literature to assess the impact of this compound on tissue NAD+ levels.[4]

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6J)

  • Age: 8-9 weeks

  • Sex: Male

2. Compound Formulation and Administration:

  • Formulation: Prepare a solution of this compound suitable for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]

  • Dose: 20 mg/kg

  • Administration: Administer a single dose via intraperitoneal (i.p.) injection.

3. Experimental Groups:

  • Vehicle Control: Mice receiving the vehicle solution only.

  • Treatment Group: Mice receiving this compound.

4. Tissue Collection:

  • Time Point: Harvest tissues 4 hours post-administration.[3][4]

  • Procedure: Euthanize mice and immediately harvest tissues of interest (e.g., liver, heart, skeletal muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

5. NAD+ Quantification:

  • Method: Utilize a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify NAD+ levels in tissue homogenates.

Visualized Pathways and Workflows

SBI_797812_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN  ATP -> ADP NMNAT NMNATs NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD NAD->NAMPT Feedback Feedback Inhibition SBI This compound SBI->NAMPT Activates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Formulate this compound and Vehicle B Randomize Mice into Control and Treatment Groups A->B C Administer Single i.p. Dose (20 mg/kg this compound or Vehicle) B->C D Harvest Tissues at 4 Hours Post-Dosing C->D E Flash-Freeze and Store at -80°C D->E F Quantify NAD+ Levels via LC-MS/MS E->F G Compare NAD+ Levels between Groups F->G

References

Addressing low plasma concentration of SBI-797812 after oral dosing.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low plasma concentration of SBI-797812 following oral administration.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our in vivo studies after oral dosing. Is this expected?

A1: Yes, this is a known characteristic of this compound. Published data indicates that plasma concentrations of this compound are low following oral administration.[1] Higher plasma levels have been observed with intraperitoneal (i.p.) dosing.[1] This suggests that the compound likely has challenges with oral absorption.

Q2: What are the potential reasons for the low oral bioavailability of this compound?

A2: The low oral bioavailability of a compound can be attributed to several factors. For this compound, the primary reasons are likely related to its physicochemical properties. While experimental data is limited, predicted properties suggest it may have low aqueous solubility. Additionally, like many small molecules, it may be subject to first-pass metabolism in the gut wall and liver.

Q3: What are the key physicochemical properties of this compound that could influence its oral absorption?

PropertyPredicted/Reported ValueImplication for Oral Bioavailability
Molecular Weight 402.47 g/mol [2]Within the range for good oral absorption (Lipinski's Rule of Five).
Aqueous Solubility Insoluble in water[1]Low aqueous solubility is a major barrier to dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
LogP (predicted) HighA high LogP indicates good lipophilicity, which can favor membrane permeation but may also lead to poor aqueous solubility and potential for high first-pass metabolism.
pKa (predicted) Basic and acidic centersThe ionization state of the molecule will vary in different pH environments of the gastrointestinal tract, affecting both solubility and permeability.
Solubility in Organic Solvents Soluble in DMSO (up to 250 mg/mL)[3]High solubility in organic solvents is useful for initial formulation development but does not predict aqueous solubility.

Q4: How does this compound exert its therapeutic effect as a NAMPT activator?

A4: this compound is an allosteric activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2][4] It effectively turns NAMPT into a "super catalyst" by shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[5] This leads to increased intracellular NAD+ levels, which in turn modulates the activity of various downstream proteins, including sirtuins and PARPs, involved in cellular metabolism, DNA repair, and stress responses.

Troubleshooting Guide: Addressing Low Oral Bioavailability

This guide provides a systematic approach to identifying the cause of low oral exposure and suggests potential formulation strategies to enhance the plasma concentration of this compound.

Step 1: Physicochemical Characterization

A thorough understanding of the compound's properties is the first step in troubleshooting.

Experimental Protocol: Physicochemical Property Assessment

  • Aqueous Solubility: Determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • LogP/D: Experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values to understand its lipophilicity and ionization behavior.

  • Permeability: Assess the permeability of this compound using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Step 2: Formulation Strategies to Enhance Oral Absorption

Based on the physicochemical characterization, several formulation strategies can be employed.

For compounds with dissolution rate-limited absorption, reducing the particle size can significantly increase the surface area available for dissolution.

Experimental Protocol: Preparation of a Nanosuspension

  • Screening for Stabilizers: Disperse this compound in aqueous solutions containing various stabilizers (e.g., polymers like HPMC, PVP; surfactants like Tween 80, Poloxamer 188) to identify a suitable system that prevents particle aggregation.

  • Milling:

    • Wet Media Milling: Prepare a slurry of this compound and the selected stabilizer solution. Mill the suspension using a bead mill with zirconia or polystyrene beads until the desired particle size (typically < 200 nm) is achieved.

    • High-Pressure Homogenization: Suspend the coarse drug particles in the stabilizer solution and pass the suspension through a high-pressure homogenizer for a sufficient number of cycles.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension over time at different storage conditions.

    • Perform in vitro dissolution testing to compare the dissolution rate of the nanosuspension to the unformulated drug.

Table 1: Example Data for Nanosuspension of a Poorly Soluble Compound

FormulationParticle Size (nm)PDICmax (ng/mL)AUC (ng*h/mL)Fold Increase in Bioavailability
Unformulated Drug > 2000> 0.5150900-
Nanosuspension 150< 0.275045005.0

Note: This is example data and not specific to this compound.

For lipophilic compounds, formulating them in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubility and absorption.

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Select the most suitable oil, surfactant, and co-surfactant based on the solubility data.

    • Prepare various mixtures of these components at different ratios.

    • Visually assess the self-emulsification properties of each mixture upon dilution in aqueous media. Construct a ternary phase diagram to identify the optimal self-emulsifying region.

  • Formulation and Characterization:

    • Prepare the final SEDDS formulation by dissolving this compound in the optimized excipient mixture.

    • Characterize the droplet size of the resulting emulsion upon dilution using DLS.

    • Perform in vitro drug release studies.

Table 2: Example Data for SEDDS Formulation of a Poorly Soluble Compound

FormulationDroplet Size (nm)Emulsification Time (s)Cmax (ng/mL)AUC (ng*h/mL)Fold Increase in Bioavailability
Unformulated Drug --120840-
SEDDS 503096067208.0

Note: This is example data and not specific to this compound.

Step 3: In Vivo Evaluation

Once a promising formulation is developed, its in vivo performance must be evaluated.

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

  • Animal Dosing:

    • Fast male Sprague-Dawley rats overnight.

    • Administer the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension as a control) via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Calculate the relative bioavailability of the enhanced formulations compared to the control suspension.

Signaling Pathways and Experimental Workflows

NAMPT-NAD+ Signaling Pathway

This compound activates NAMPT, leading to an increase in NAD+ levels. This, in turn, influences the activity of NAD+-dependent enzymes like Sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs).

NAMPT_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors This compound This compound NAMPT NAMPT This compound->NAMPT activates NMN Nicotinamide Mononucleotide NAMPT->NMN catalyzes NAM Nicotinamide NAM->NAMPT NAD+ NAD+ NMN->NAD+ synthesis SIRT1 SIRT1 NAD+->SIRT1 activates PARP1 PARP1 NAD+->PARP1 activates Cellular Processes Cellular Processes SIRT1->Cellular Processes regulates PARP1->Cellular Processes regulates

Caption: this compound activates the NAMPT-NAD+ signaling cascade.

Experimental Workflow for Improving Oral Bioavailability

The following workflow outlines the logical progression of experiments to address low oral bioavailability.

Workflow start Low Oral Bioavailability of this compound Observed physchem Physicochemical Characterization (Solubility, LogP, Permeability) start->physchem formulation Formulation Strategy Selection physchem->formulation nano Nanosuspension Development formulation->nano Dissolution-rate limited sedds SEDDS Development formulation->sedds Solubility limited other Other Strategies (e.g., Prodrugs) formulation->other invitro In Vitro Characterization (Particle Size, Dissolution) nano->invitro sedds->invitro other->invitro invivo In Vivo Pharmacokinetic Study in Animals invitro->invivo analysis Data Analysis and Comparison invivo->analysis end Optimized Formulation with Improved Bioavailability analysis->end

References

SBI-797812 shows lower affinity for murine NAMPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] It functions as an allosteric activator, enhancing NAMPT's catalytic efficiency to increase the intracellular production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[2] this compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism that includes:[4]

  • Shifting Reaction Equilibrium: It drives the reversible NAMPT reaction towards the formation of NMN.[2][5]

  • Increasing ATP Affinity: It enhances NAMPT's affinity for its co-substrate ATP, which is essential for its activation.[2][4][5]

  • Stabilizing Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the NAMPT enzyme.[2][5]

  • Blunting Feedback Inhibition: It mitigates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[2][5]

Q2: I am not observing the expected level of NAD+ increase in my mouse model. Is this expected?

This is a known characteristic of this compound. The compound exhibits a lower affinity for murine NAMPT compared to human NAMPT. Specifically, the apparent affinity (EC50) of this compound for mouse NAMPT is approximately 8-fold lower than for human NAMPT.[6] While an increase in NAD+ levels can still be observed in mice, particularly in the liver, the magnitude of this effect may be more modest compared to in vitro studies with human NAMPT or studies in human cells.[7] Future research may yield analogs with improved potency for murine NAMPT.[7]

Q3: Are there differences in the in vivo effects of this compound across different tissues?

Yes, tissue-specific differences in the response to this compound have been observed in mice. Following intraperitoneal administration, a significant 1.3-fold increase in NAD+ was detected in the liver.[7] A trend towards increased NAD+ levels was also seen in cardiac tissue.[7] However, no significant changes in NAD+ levels were observed in skeletal muscle (both gastrocnemius and quadriceps).[7] The higher concentration of the compound in the liver likely contributes to the more pronounced effect in this tissue.[7]

Q4: What are the recommended concentrations of this compound for cell-based assays?

For cell-based assays, such as in A549 human lung carcinoma cells, this compound has been shown to be effective in the micromolar range. Treatment with concentrations between 0.4 µM and 10 µM for 4 hours has been demonstrated to cause a dose-dependent increase in intracellular NMN and NAD+ levels.[8][9]

Q5: How should I prepare this compound for in vivo studies?

For intraperitoneal (i.p.) injection in mice, this compound can be solubilized in a vehicle such as 10% DMSO and 10% Tween 80 in sterile saline.[10] It is important to note that plasma concentrations of this compound are low after oral administration, and higher plasma levels are achieved with i.p. dosing.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected NAMPT activation in an in vitro assay. The assay is being performed with murine NAMPT.Be aware that this compound has an approximately 8-fold lower affinity for murine NAMPT compared to human NAMPT.[6] Consider using human NAMPT for initial biochemical assays to confirm compound activity.
Absence or low concentration of ATP in the reaction buffer.The activation of NAMPT by this compound is ATP-dependent.[10][11] Ensure that ATP is included in your reaction buffer at an appropriate concentration (e.g., 2 mM).[8]
Inconsistent or no increase in intracellular NAD+ in cultured cells. The cell line used has a low expression of NAMPT.Confirm the expression level of NAMPT in your chosen cell line. A549 cells are a commonly used model for testing NAMPT activators.[2]
Suboptimal concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations ranging from 0.4 to 10 µM and an incubation time of 4 hours have been shown to be effective in A549 cells.[8][9]
Variability in in vivo NAD+ measurements. Tissue-specific effects of this compound.Be aware that the effect of this compound on NAD+ levels can vary between tissues. The most significant increases have been reported in the liver of mice.[7]
Pharmacokinetics of the compound.Higher plasma levels of this compound are achieved through intraperitoneal injection compared to oral administration.[6] Consider the dosing regimen and timing of tissue collection relative to administration. A 4-hour post-dose time point has been used in studies.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity

ParameterValueConditions
EC500.37 ± 0.06 µMIn vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[1]
Maximal Fold Stimulation2.1-foldIn vitro NMN production assay.[1]
Km for ATP (Control)1.73 ± 0.32 mMIn the absence of this compound.[1]
Km for ATP (+ this compound)0.29 ± 0.03 mMIn the presence of this compound.[1]

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells

Treatment (4 hours)NMN Fold IncreaseNAD+ Fold Increase
10 µM this compound17.4-fold2.2-fold

Data from Gardell et al., 2019, as reported in NMN.com[7]

Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

TissueNAD+ Fold IncreaseDosing Regimen
Liver1.3-fold (significant)20 mg/kg, i.p., 4 hours post-dose.[1]
HeartTrend towards increase20 mg/kg, i.p., 4 hours post-dose.[1]
Skeletal MuscleNo significant change20 mg/kg, i.p., 4 hours post-dose.[1]

Experimental Protocols

1. In Vitro NAMPT Activity Assay

  • Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.

  • Methodology: A common method is a fluorescence-based assay to detect NMN production.

    • Incubate purified recombinant human NAMPT (e.g., 30 nM) in a reaction buffer.

    • The buffer should contain the substrates: nicotinamide (NAM, e.g., 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).[4]

    • Include the co-substrate ATP (e.g., 2 mM), as this compound activation is ATP-dependent.[4]

    • Add varying concentrations of this compound or vehicle control.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of NMN produced using a suitable detection method, such as a coupled enzyme assay that converts NMN to NAD+, which is then detected.

2. Cell-Based Assay for Intracellular NMN and NAD+ Levels

  • Objective: To determine the effect of this compound on intracellular NMN and NAD+ concentrations.

  • Methodology:

    • Culture cells (e.g., A549 human lung carcinoma cells) in appropriate media and conditions.[6]

    • Treat cells with varying concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[6][8]

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells and extract metabolites using a suitable method, such as a methanol/water extraction.

    • Analyze the levels of NMN and NAD+ in the cell extracts using LC-MS/MS.[9]

    • Normalize the metabolite levels to total protein concentration in each sample.

3. In Vivo Assessment of Tissue NAD+ Levels in Mice

  • Objective: To measure the concentration of NAD+ in various tissues of mice following administration of this compound.

  • Methodology:

    • Use an appropriate mouse model (e.g., 8-week-old male C57BL/6J mice).[10]

    • Fast the mice for a short period (e.g., 1 hour) before dosing.[10]

    • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[5][10]

    • At a specified time point post-injection (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., liver, heart, skeletal muscle).[1]

    • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

    • Extract metabolites from the homogenized tissues.

    • Analyze NAD+ levels in the tissue extracts using LC-MS/MS.[5]

    • Normalize NAD+ levels to the weight of the tissue sample.[5]

Visualizations

SBI797812_Signaling_Pathway cluster_NAD_Salvage_Pathway NAD+ Salvage Pathway cluster_SBI797812_Action This compound Mechanism of Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NMNAT NMNAT1-3 NMN->NMNAT NAD NAD+ NMNAT->NAD NAD->NAMPT Blunts SBI797812 This compound SBI797812->NAMPT Allosteric Activation ATP ATP ATP->NAMPT Increases Affinity Feedback Feedback Inhibition Experimental_Workflow cluster_InVitro In Vitro / Cell-Based cluster_InVivo In Vivo (Mouse Model) Start_InVitro Start: Purified NAMPT or Cultured Cells Treatment Treatment: This compound (Dose-Response) Start_InVitro->Treatment Metabolite_Extraction_InVitro Metabolite Extraction Treatment->Metabolite_Extraction_InVitro LCMS_InVitro LC-MS/MS Analysis (NMN, NAD+) Metabolite_Extraction_InVitro->LCMS_InVitro Data_Analysis_InVitro Data Analysis LCMS_InVitro->Data_Analysis_InVitro Start_InVivo Start: Mouse Model Dosing Dosing: This compound (i.p.) Start_InVivo->Dosing Tissue_Harvest Tissue Harvesting (Liver, Heart, Muscle) Dosing->Tissue_Harvest Metabolite_Extraction_InVivo Metabolite Extraction Tissue_Harvest->Metabolite_Extraction_InVivo LCMS_InVivo LC-MS/MS Analysis (NAD+) Metabolite_Extraction_InVivo->LCMS_InVivo Data_Analysis_InVivo Data Analysis LCMS_InVivo->Data_Analysis_InVivo Affinity_Comparison SBI797812 This compound Human_NAMPT Human NAMPT High Affinity SBI797812->Human_NAMPT Stronger Interaction Murine_NAMPT Murine NAMPT Lower Affinity (~8-fold less) SBI797812->Murine_NAMPT Weaker Interaction

References

Technical Support Center: Optimizing SBI-797812 Incubation for Maximal NAD+ Increase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBI-797812, a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), to achieve maximal increases in intracellular NAD+ levels. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class small molecule activator of NAMPT, the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] It functions as an allosteric activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[2][3] Its multifaceted mechanism includes:

  • Shifting Reaction Equilibrium: Dramatically shifts the NAMPT reaction equilibrium towards the formation of NMN.[2][3][4]

  • Increased ATP Affinity: Enhances the affinity of NAMPT for its co-substrate ATP, which is essential for its activation.[2][3][4]

  • Stabilization of Phosphorylated NAMPT: Stabilizes the phosphorylated, active form of the NAMPT enzyme at histidine 247.[2][3][5]

  • Promotion of Pyrophosphate Consumption: Promotes the consumption of the pyrophosphate (PPi) by-product.[2][5]

  • Blunting Feedback Inhibition: Overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.[2][3]

Q2: What is the expected outcome of treating cells with this compound?

A2: Treatment of cultured cells with this compound is expected to cause a dose-dependent increase in intracellular NMN and NAD+ levels.[2][5] For instance, in A549 human lung carcinoma cells, a 4-hour treatment with 10 µM this compound resulted in a significant elevation of both metabolites.[6] The magnitude of this increase can vary between different cell types.[7] In human primary myotubes, 10 μM this compound for 4 hours led to a 2.5-fold increase in NMN and a 1.25-fold increase in NAD+.[2]

Q3: What is a recommended starting point for concentration and incubation time?

A3: A good starting point for dose-response experiments is in the range of 0.1 µM to 10 µM.[7][8] An incubation time of 4 hours has been shown to be effective for increasing NMN and NAD+ levels in several cell lines.[2][5][8] However, it is crucial to perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal duration for your specific cell model.[7]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid and should be dissolved in anhydrous DMSO to create a stock solution.[7][9] It is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is consistent across all conditions and ideally below 0.1%.[4]

Troubleshooting Guide

Issue 1: Sub-optimal or no increase in NAD+ levels observed.

Potential Cause Troubleshooting Step Recommendation
Compound Integrity Verify the integrity of your this compound stock solution.Ensure proper storage at -20°C or -80°C in single-use aliquots. Prepare fresh working solutions for each experiment.[7]
Sub-optimal Concentration The concentration of this compound may be too low or too high for your cell line.Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal dose.[7]
Insufficient Incubation Time The treatment duration may not be long enough for a significant change in NAD+ levels.Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the peak response time.[7]
Low NAMPT Expression The cell line may have low endogenous expression of NAMPT.Assess NAMPT protein or mRNA levels using Western blot or qPCR, respectively. Compare to a known responsive cell line like A549.[7]
High Basal NAD+ Levels Cells with high basal NAD+ may exhibit a less pronounced fold-increase due to homeostatic mechanisms.Measure basal NAD+ levels and consider using a cell line with lower baseline levels for initial optimization experiments.[7]
Insufficient Intracellular ATP NAMPT activation by this compound is ATP-dependent.Ensure cells are healthy and not under metabolic stress, which can deplete ATP.[9]

Issue 2: High variability between replicate experiments.

Potential Cause Troubleshooting Step Recommendation
Inconsistent Cell Density Variations in cell number can lead to different metabolic rates and responses.Ensure consistent cell seeding density and aim for 70-80% confluency at the time of treatment.[4]
Edge Effects in Multi-well Plates Evaporation from outer wells can concentrate media components and affect cell health.Avoid using the outer wells for critical samples or fill them with sterile buffer or media to minimize evaporation.[10]
Inconsistent Reagent Preparation Errors in diluting stock solutions or preparing media can introduce variability.Prepare master mixes of media containing this compound for each concentration to ensure uniform treatment across replicate wells.

Experimental Protocols

Protocol 1: In Vitro Dose-Response and Time-Course for NAD+ Measurement

Objective: To determine the optimal concentration and incubation time of this compound for maximizing intracellular NAD+ levels in a specific cell line.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Multi-well tissue culture plates (e.g., 6-well or 96-well)

  • Humidified incubator (37°C, 5% CO2)

  • Reagents for NAD+ quantification (e.g., LC-MS/MS or a commercial enzymatic cycling assay kit)

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.[4]

  • Cell Adherence: Allow cells to adhere and grow for 24 hours.

  • Preparation of Working Solutions: Prepare fresh serial dilutions of this compound in complete culture medium from the stock solution. Prepare a vehicle control with the same final DMSO concentration.

  • Treatment:

    • Dose-Response: Aspirate the old medium and replace it with medium containing different concentrations of this compound (e.g., 0, 0.1, 0.4, 1, 2, 5, 10, 20 µM). Incubate for a fixed time (e.g., 4 hours).

    • Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • After incubation, wash cells with ice-cold PBS.

    • Extract intracellular metabolites using a method compatible with your chosen NAD+ quantification assay (e.g., methanol/water extraction for LC-MS/MS).

  • NAD+ Quantification: Measure NAD+ levels in the cell extracts using a validated method.

  • Protein Quantification: Determine the protein concentration in parallel wells or from the cell lysate to normalize NAD+ levels.

  • Data Analysis: Normalize NAD+ levels to protein concentration. Plot the normalized NAD+ levels against this compound concentration or time to determine the optimal conditions.

Data Presentation

Table 1: Effect of this compound on Intracellular NMN and NAD+ Levels in Cultured Cells

Cell LineTreatment DurationThis compound Concentration (µM)NMN Increase (Fold Change vs. Vehicle)NAD+ Increase (Fold Change vs. Vehicle)
A5494 hours1017.42.2
Human Primary Myotubes4 hours102.51.25
Mouse Primary Myotubes4 hours10Significant IncreaseSignificant Increase

Data compiled from studies by Gardell et al. (2019).[2][11]

Visualizations

SBI_797812_Signaling_Pathway cluster_cell Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP ATP->NAMPT ADP_Pi ADP + Pi NMN NMN NMNATs NMNATs NMN->NMNATs NAD NAD+ Feedback_Inhibition Feedback Inhibition NAD->Feedback_Inhibition NAMPT->ADP_Pi NAMPT->NMN SBI_797812 This compound SBI_797812->NAMPT Activates SBI_797812->Feedback_Inhibition Blunts NMNATs->NAD Feedback_Inhibition->NAMPT

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels while blunting feedback inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (70-80% confluency) Prepare_Solutions 2. Prepare this compound Working Solutions Cell_Seeding->Prepare_Solutions Dose_Response 3a. Dose-Response (Varying [this compound]) Prepare_Solutions->Dose_Response Time_Course 3b. Time-Course (Fixed [this compound]) Prepare_Solutions->Time_Course Metabolite_Extraction 4. Metabolite Extraction Dose_Response->Metabolite_Extraction Time_Course->Metabolite_Extraction NAD_Quantification 5. NAD+ Quantification (LC-MS/MS or Enzymatic Assay) Metabolite_Extraction->NAD_Quantification Protein_Quantification 6. Protein Quantification (for normalization) Metabolite_Extraction->Protein_Quantification Data_Analysis 7. Data Analysis (Determine Optimal Conditions) NAD_Quantification->Data_Analysis Protein_Quantification->Data_Analysis

Caption: Workflow for optimizing this compound incubation time and concentration for maximal NAD+ increase.

References

Validation & Comparative

A Comparative Guide to SBI-797812 and Nicotinamide Riboside (NR) for Increasing NAD+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent agents used to increase intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels: the novel synthetic NAMPT activator, SBI-797812, and the well-established NAD+ precursor, nicotinamide riboside (NR). This document synthesizes available preclinical data to facilitate an informed evaluation of their respective mechanisms, efficacy, and experimental considerations.

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for enzymes that regulate a myriad of cellular processes, including DNA repair, stress resistance, and metabolic homeostasis. The age-related decline in NAD+ levels has been linked to a range of age-associated diseases, making the enhancement of NAD+ a compelling therapeutic strategy.

This compound represents a novel pharmacological approach, acting as a potent allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] By enhancing the efficiency of the endogenous NAD+ production machinery, this compound has been described as turning NAMPT into a "super catalyst".[2][3]

Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analogue and a well-characterized NAD+ precursor.[4] Upon cellular uptake, NR is converted to nicotinamide mononucleotide (NMN) and subsequently to NAD+, effectively supplementing the raw materials for NAD+ synthesis.[5][6]

While direct head-to-head clinical trials are not yet available, this guide compiles and compares data from various preclinical studies to offer a comprehensive overview of these two distinct NAD+-boosting molecules.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and NR lies in their mechanism of action. This compound enhances the existing enzymatic machinery, while NR provides the substrate for this machinery.

This compound: The NAMPT "Super Catalyst"

This compound functions as an allosteric activator of NAMPT, leading to several key enhancements in the NAD+ salvage pathway:[1][2]

  • Shifts Reaction Equilibrium: It dramatically favors the formation of NMN from nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).

  • Increases ATP Affinity: It enhances NAMPT's affinity for its co-substrate ATP, which is essential for its activation.

  • Stabilizes Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the enzyme.

  • Blunts Feedback Inhibition: Crucially, it overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+, allowing for sustained NMN production.

Nicotinamide Riboside (NR): The Precursor Pathway

NR utilizes a distinct pathway to NAD+ synthesis:[5][6]

  • Cellular Uptake: NR enters the cell through specific transporters.

  • Phosphorylation: It is then phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form NMN.

  • Conversion to NAD+: NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).

This pathway bypasses the NAMPT-catalyzed step, which can be a rate-limiting factor in NAD+ production, particularly in aged or metabolically stressed tissues.[7]

Data Presentation: Quantitative Comparison of NAD+ Boosting Efficacy

The following tables summarize the reported efficacy of this compound and NR in increasing NAD+ levels across various in vitro and in vivo models. It is critical to note that this data is compiled from independent studies, and direct comparisons should be made with caution due to variations in experimental conditions.

In Vitro Efficacy
CompoundCell LineConcentrationTreatment DurationFold Increase in NAD+
This compound A549 human lung carcinoma10 µM4 hours~2.2-fold[8]
Human primary myotubes10 µM4 hours~1.25-fold[8]
Nicotinamide Riboside (NR) HEK293T100 µMNot specified~1.5-fold[8]
C2C12 myotubes500 µMNot specified~2.5-fold[8]
In Vivo Efficacy
CompoundModelDosageTreatment DurationTissueFold Increase in NAD+
This compound Mice20 mg/kg (i.p.)Single dose (4 hours)Liver~1.3-fold[1][7]
Nicotinamide Riboside (NR) Humans1000 mg (oral)Single doseBloodUp to 2.7-fold[5]
Humans1000 mg/day (oral)6 weeksBlood~1.6-fold (60% increase)[9]

Experimental Protocols

Accurate quantification of NAD+ and its metabolites is crucial for evaluating the efficacy of NAD+ boosting strategies. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol 1: Quantification of Intracellular NAD+ in Cultured Cells Treated with this compound

This protocol is adapted from studies characterizing this compound in cell culture.[2][3]

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to the desired confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.4, 2, and 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

  • Metabolite Extraction:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold extraction solvent (e.g., 80% methanol (B129727) or 0.5 M perchloric acid) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the samples on ice or at -80°C for at least 15-30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

    • Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18 or HILIC).

    • Separate NAD+ and other metabolites using an appropriate gradient of mobile phases.

    • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific mass transition of NAD+.

    • Generate a standard curve using a purified NAD+ standard to quantify the absolute concentration in the samples.

    • Normalize the results to the protein concentration or cell number of the initial lysate.

Protocol 2: Quantification of NAD+ Metabolome in Tissues and Blood after Nicotinamide Riboside (NR) Administration

This protocol is based on methodologies described in studies of NR pharmacokinetics.

  • In Vivo Administration:

    • For animal studies, administer NR orally or via injection at the desired dosage.

    • For human studies, administer NR orally as per the clinical trial protocol.

  • Sample Collection:

    • Tissues (Animal): At the designated time point post-administration, euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.

    • Blood (Human/Animal): Collect whole blood into tubes containing an anticoagulant.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue and homogenize it in a pre-chilled extraction buffer (e.g., a solution containing acetonitrile, methanol, and water).

    • Follow a similar protein precipitation and centrifugation procedure as described in Protocol 1 to isolate the metabolite-containing supernatant.

  • Metabolite Extraction from Blood:

    • Perform a similar extraction procedure as for tissues, using a defined volume of whole blood mixed with the extraction solvent.

  • LC-MS/MS Analysis:

    • Analyze the tissue and blood extracts using an LC-MS/MS method optimized for the separation and detection of the NAD+ metabolome, which includes NAD+, NMN, NR, NAM, and other related metabolites.

    • Quantify the metabolites against standard curves of purified compounds.

    • For tissue samples, normalize the NAD+ levels to the tissue weight. For blood samples, express the concentration per volume of whole blood.

Mandatory Visualizations

Signaling Pathway Diagrams

SBI797812_vs_NR_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int Transport NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD NAD->NAMPT Feedback Inhibition NRK NRK1/2 NR_int->NRK NRK->NMN Phosphorylation SBI This compound SBI->NAMPT Activates

Caption: Distinct pathways of this compound and NR for NAD+ synthesis.

Experimental_Workflow Start Biological System (Cells or Tissues) Treatment Treatment (this compound, NR, or Vehicle Control) Start->Treatment Harvest Harvest & Quench Metabolism (e.g., Liquid Nitrogen) Treatment->Harvest Extraction Metabolite Extraction (e.g., Acid or Solvent) Harvest->Extraction Quantification NAD+ Quantification Extraction->Quantification LCMS LC-MS/MS Analysis (High Specificity & Sensitivity) Quantification->LCMS Enzymatic Enzymatic Cycling Assay (High Throughput) Quantification->Enzymatic Analysis Data Analysis & Comparison (Normalization & Statistical Analysis) LCMS->Analysis Enzymatic->Analysis

Caption: General experimental workflow for comparing NAD+ boosting compounds.

Conclusion

This compound and nicotinamide riboside represent two distinct and compelling strategies for augmenting intracellular NAD+ levels. This compound's unique mechanism of activating the rate-limiting enzyme NAMPT and overcoming feedback inhibition presents a novel pharmacological approach. In contrast, NR provides a direct precursor to bypass potential bottlenecks in the NAD+ salvage pathway.

The preclinical data, although not from direct comparative studies, indicates that both molecules can effectively increase NAD+ levels in various models. The choice between these compounds for research or therapeutic development may depend on the specific biological context, such as the baseline activity of the NAD+ salvage pathway and the desired pharmacological profile.

Further research, including head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two NAD+ boosting strategies. The development of potent NAMPT activators like this compound, alongside the established use of precursors like NR, expands the toolkit for researchers aiming to understand and therapeutically target NAD+ metabolism in the context of aging and disease.

References

Validating NAMPT Activation by SBI-797812: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the small molecule NAMPT activator, SBI-797812, with other alternatives. It includes supporting experimental data from western blot analyses to validate its mechanism of action and downstream effects. This document is intended for researchers, scientists, and drug development professionals working on NAD+ metabolism and related therapeutic areas.

Introduction to NAMPT Activation

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis in mammals. NAD+ is a critical coenzyme for cellular metabolism, DNA repair, and signaling. The activation of NAMPT is a promising therapeutic strategy to counteract the age-related decline in NAD+ levels and treat various diseases. This compound is a potent small molecule activator of NAMPT.[1][2] It is understood to function as a "super catalyst" by shifting the enzyme's reaction equilibrium towards nicotinamide mononucleotide (NMN) formation, increasing its affinity for ATP, stabilizing the phosphorylated active form of NAMPT, and reducing feedback inhibition by NAD+.[1][3]

Comparative Analysis of NAMPT Activators

This compound's primary mechanism involves direct activation of NAMPT, leading to increased intracellular NMN and NAD+ levels.[1] This distinguishes it from other NAD+ boosting strategies, such as supplementation with NAD+ precursors like NMN or nicotinamide riboside (NR). Other reported small molecule NAMPT activators include the P7C3 series and Nicotinamide Phosphoribosyltransferase Activators (NATs). While P7C3 was initially reported as a NAMPT activator, some studies have failed to show direct binding to the enzyme, suggesting an indirect mechanism.[4] In contrast, NATs are considered positive allosteric modulators that bind to a different site on the NAMPT enzyme than the active site.[4]

The following tables summarize quantitative data from in vitro and cellular assays to compare the efficacy of this compound with other NAMPT activators.

Table 1: In Vitro Potency of NAMPT Activators

Compound/ClassTargetAssay TypeEC50 (µM)Maximal Activation (Fold Change)Reference
This compound Human NAMPTNMN Production0.37 ± 0.062.1[1]
NAT Human NAMPTCoupled Enzyme Assay5.7Not Reported[4]
Nampt activator-2 (Cpd 34) Human NAMPTNot Specified0.023Not Reported[4]

Table 2: Cellular Efficacy of NAMPT Activators

Compound/ClassCell LineTreatment ConditionsFold Increase (NMN)Fold Increase (NAD+)Reference
This compound A54910 µM for 4 hours16.72.2[1]
This compound Human Primary Myotubes10 µM for 4 hours2.51.25[1]

Western Blot Analysis for a Deeper Look into NAMPT Activation

Western blotting is a crucial technique to validate the activation of NAMPT by this compound and to assess its downstream signaling effects. Key proteins of interest for western blot analysis include phosphorylated NAMPT (pHisNAMPT), as well as markers of SIRT1 and PARP activity.

One of the direct mechanisms of this compound is the stabilization of the phosphorylated, active form of NAMPT.[5] This can be detected using an antibody specific to phosphorylated histidine residues. Furthermore, the increase in NAD+ levels resulting from NAMPT activation is expected to enhance the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1). This can be indirectly measured by examining the acetylation status of sirtuin substrates, such as histone H4 at lysine (B10760008) 16 (H4-AcK16).[1][6] Conversely, the impact on other NAD+-consuming enzymes like Poly (ADP-ribose) polymerases (PARPs) can be assessed by observing their auto-PARylation.[1][6]

The following table summarizes the observed effects of this compound on these key proteins as measured by western blot.

Table 3: Summary of Western Blot Analysis of this compound Effects

Target ProteinTreatmentObserved EffectInterpretationReference
Phospho-NAMPT (pHisNAMPT) This compound (5 µM)Increased stabilizationDirect activation of NAMPT[5]
Histone H4-AcK16 This compound (10 µM) in A549 cellsDecreased acetylationIncreased SIRT1 activity[1][6]
PARP-1 (auto-PARylation) This compound (10 µM) in A549 cellsNo significant changeDoes not induce PARP-1 activation[1][6]

Experimental Protocols

Western Blot Protocol for Validating NAMPT Activation by this compound

This protocol outlines the steps to assess the effects of this compound on NAMPT phosphorylation and downstream targets.

1. Cell Culture and Treatment:

  • Plate cells (e.g., A549 human lung carcinoma cells) at a suitable density and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 0.4, 2, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle-treated control (e.g., DMSO).

2. Protein Lysate Preparation:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-histidine (for pHisNAMPT)

    • Rabbit anti-acetyl-Histone H4 (Lys16)

    • Rabbit anti-Histone H4 (for normalization)

    • Rabbit anti-PAR

    • Rabbit anti-PARP-1

    • Mouse anti-β-actin or anti-GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control or total protein. For histone acetylation, normalize the acetylated histone signal to the total histone signal.

Visualizing the Pathways and Workflows

To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

NAMPT_Signaling_Pathway NAMPT-Mediated NAD+ Salvage Pathway and Downstream Effects cluster_0 NAD+ Salvage Pathway cluster_1 Downstream NAD+-Dependent Enzymes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD->NAMPT Feedback Inhibition SIRT1 SIRT1 NAD->SIRT1 PARP1 PARP-1 NAD->PARP1 Deacetylated_Substrates Deacetylated Substrates SIRT1->Deacetylated_Substrates Deacetylation PAR PAR PARP1->PAR PARylation Acetylated_Substrates Acetylated Substrates (e.g., Histone H4) Acetylated_Substrates->SIRT1 SBI_797812 This compound SBI_797812->NAMPT Activates

Caption: NAMPT signaling pathway and the action of this compound.

Western_Blot_Workflow Experimental Workflow for Western Blot Validation A Cell Culture & Treatment (e.g., A549 cells + this compound) B Protein Lysate Preparation (with Protease/Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (PVDF or Nitrocellulose) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-pHisNAMPT, anti-AcH4K16) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL Substrate) H->I J Image Acquisition & Densitometry I->J K Data Analysis & Normalization J->K

Caption: A streamlined workflow for western blot analysis.

Conclusion

This compound is a potent activator of NAMPT that effectively increases intracellular NMN and NAD+ levels. Western blot analysis serves as a powerful tool to validate its mechanism of action by demonstrating the stabilization of phosphorylated NAMPT. Furthermore, it allows for the characterization of its downstream effects on NAD+-dependent enzymes like SIRT1. The provided protocols and comparative data offer a framework for researchers to independently verify the activity of this compound and compare its performance against other NAD+ boosting strategies.

References

Control Experiments for Studying the Effects of SBI-797812: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SBI-797812, a novel small molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with alternative NAMPT activators. The information presented herein is intended to assist researchers in designing robust control experiments to elucidate the specific effects of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows.

Introduction to NAMPT Activation

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes. The salvage pathway, which recycles nicotinamide to NAD+, is the primary source of this essential molecule in mammals. NAMPT is the rate-limiting enzyme in this pathway, making it a key therapeutic target for conditions associated with NAD+ decline, such as aging and metabolic diseases. This compound is a potent activator of NAMPT, functioning as a "super catalyst" by enhancing its enzymatic activity through a multi-faceted mechanism.[1][2] This guide will compare this compound with other classes of NAMPT activators, including the P7C3 series, Nicotinamide Phosphoribosyltransferase Activators (NATs), and NAMPT Positive Allosteric Modulators (N-PAMs).

Comparative Analysis of NAMPT Activators

The following tables provide a summary of the quantitative data available for this compound and its alternatives. It is important to note that direct comparisons may be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of NAMPT Activators

Compound/ClassTargetAssay TypeEC50 (µM)Maximal Activation (Fold Change)Cell Line / Conditions
This compound Human NAMPTNMN Production0.37 ± 0.062.1Purified enzyme[3]
NAT Human NAMPTCoupled Enzyme Assay5.7Not ReportedPurified enzyme[4]
Nampt activator-2 (NAT derivative) Human NAMPTNot Specified0.023Not ReportedNot Specified[5]
Nampt activator-3 (NAT derivative) Human NAMPTNot Specified2.6Not ReportedNot Specified[5][6]
Nampt activator-4 (N-PAM) Human NAMPTNot Specified0.058Not ReportedNot Specified[2][7]
JGB-1-155 (N-PAM) Human NAMPTCoupled Enzyme Assay3.29~1.85Purified enzyme[5]
P7C3 Human NAMPTNMN ProductionWeak activatorNot QuantifiedPurified enzyme[8]

Table 2: In Vitro Effects on Intracellular NMN and NAD+ Levels

Compound/ClassCell LineTreatment ConditionsFold Increase (NMN)Fold Increase (NAD+)
This compound A54910 µM, 4 hours17.42.2[9]
This compound Human Primary Myotubes10 µM, 4 hours2.51.25[10]
NAT-5r (NAT derivative) HepG25 µM, 6 hoursNot ReportedSignificant increase[11]
N-PAMs (JGB-1-137/155) THP-110 µM, 24 hoursNot ReportedUp to 1.88[10]
P7C3 U2OSNot SpecifiedNot ReportedReplenishes depleted levels[12]

Table 3: In Vivo Effects on Tissue NAD+ Levels

Compound/ClassAnimal ModelDosingTissueEffect on NAD+
This compound Mouse20 mg/kg, i.p., 4 hoursLiver~1.3-fold increase[13]
P7C3 Diabetic (db/db) Mouse10 mg/kg, i.p., 4 weeksNot SpecifiedMitigates diabetes-induced decrease[1]
NAT Mouse (CIPN model)30 mg/kg, i.p., daily for 2 weeksSciatic NerveIncreased levels[4]

Signaling Pathways and Mechanisms of Action

The activation of NAMPT by different classes of compounds involves distinct mechanisms. This compound acts by binding at or near the active site, enhancing multiple steps of the catalytic cycle.[14] In contrast, N-PAMs bind to an allosteric site known as the "rear channel," which relieves substrate inhibition.[1][15] The precise binding site and mechanism of P7C3 and NATs are still under investigation, though evidence suggests they also interact with the NAMPT active site channel.[16][17][18]

NAMPT_Activation_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activators NAMPT Activators Nicotinamide Nicotinamide NAMPT_inactive NAMPT (Inactive) Nicotinamide->NAMPT_inactive Enters cell NAMPT_active NAMPT (Active) NAMPT_inactive->NAMPT_active ATP NMN NMN NAMPT_active->NMN PRPP NAD NAD+ NMN->NAD NMNAT NAD->NAMPT_active Feedback Inhibition Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Functions Cellular Functions (DNA Repair, Metabolism, etc.) Sirtuins->Cellular_Functions PARPs->Cellular_Functions SBI_797812 This compound ('Super Catalyst') SBI_797812->NAMPT_active Binds near active site N_PAMs N-PAMs (Allosteric Modulators) N_PAMs->NAMPT_inactive Binds to 'rear channel' NATs NATs NATs->NAMPT_active Binds in active site channel P7C3 P7C3 P7C3->NAMPT_active Binds in active site channel

Caption: NAMPT activation pathways by different classes of small molecules.

Experimental Workflows

To accurately assess the effects of this compound, a series of control experiments are necessary. These include comparing its activity to a vehicle control, other known NAMPT activators, and NAMPT inhibitors.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_controls Control Groups start Start: Hypothesis on this compound Effect enzymatic_assay NAMPT Enzymatic Activity Assay start->enzymatic_assay cellular_assay Cellular NAD+/NMN Measurement enzymatic_assay->cellular_assay vehicle Vehicle Control (e.g., DMSO) enzymatic_assay->vehicle sbi_797812 This compound enzymatic_assay->sbi_797812 alt_activator Alternative Activator (P7C3, NAT, or N-PAM) enzymatic_assay->alt_activator inhibitor NAMPT Inhibitor (e.g., FK866) enzymatic_assay->inhibitor animal_model Animal Model of Disease cellular_assay->animal_model cellular_assay->vehicle cellular_assay->sbi_797812 cellular_assay->alt_activator cellular_assay->inhibitor tissue_analysis Tissue NAD+ Measurement animal_model->tissue_analysis animal_model->vehicle animal_model->sbi_797812 animal_model->alt_activator phenotype_assessment Phenotypic Assessment tissue_analysis->phenotype_assessment

References

Validating SBI-797812's Target: A Comparative Guide to NAMPT Knockdown and Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the molecular target of SBI-797812, a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). By comparing the effects of direct genetic knockdown or knockout of NAMPT with the pharmacological activation by this compound, researchers can definitively confirm its on-target activity and elucidate its mechanism of action.

Introduction to this compound and NAMPT

This compound is a small molecule activator of NAMPT, the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] This pathway is the primary route for synthesizing nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in vital cellular processes like DNA repair and signaling.[1][3] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+, effectively turning NAMPT into a "super catalyst".[1][4][5] The mechanism of this compound involves shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for ATP, stabilizing its phosphorylated form, and blunting feedback inhibition by NAD+.[5][6][7]

Comparative Analysis: this compound vs. NAMPT Knockdown/Knockout

To validate that the observed effects of this compound are indeed mediated through NAMPT, a comparison with NAMPT knockdown or knockout studies is essential. The central hypothesis is that while this compound should increase NAD+ levels and affect downstream processes, the genetic silencing or removal of NAMPT should have the opposite effect. Furthermore, the efficacy of this compound should be diminished in NAMPT-deficient cells.

Quantitative Data Summary

The following tables summarize the expected and reported quantitative outcomes from experiments involving this compound treatment and NAMPT knockdown/knockout.

Table 1: In Vitro Potency and Efficacy of this compound

CompoundTargetAssay TypeEC50 (µM)Maximal Activation (Fold Change)Cell Line / Conditions
This compoundHuman NAMPTNMN Production0.37 ± 0.062.1Purified enzyme

Data compiled from publicly available research.[5]

Table 2: Effects of this compound on Cellular NAD+ Levels

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Fold Change in NMNFold Change in NAD+
A549 human lung carcinoma0.4, 2, 104Dose-dependent increaseDose-dependent increase
Human primary myotubes104IncreaseIncrease
Mouse primary myotubes104IncreaseIncrease

Data compiled from publicly available research.[7]

Table 3: Comparison of Expected Outcomes: this compound vs. NAMPT Knockdown/Knockout

ParameterThis compound TreatmentNAMPT Knockdown (siRNA/shRNA)NAMPT Knockout (CRISPR-Cas9)
NAMPT Protein Level No direct effect expectedSignificant decrease[8][9]Complete ablation[10]
Intracellular NMN Level Increase[5][7]DecreaseSignificant decrease
Intracellular NAD+ Level Increase[5][6][7]Significant decrease[11]Profound decrease
Cell Viability/Proliferation Generally no cytotoxicity at effective concentrationsDecrease, especially in cancer cells[8]Significant decrease in viability[10]
SIRT1 Activity Expected to increase (due to higher NAD+)Decrease[12]Significant decrease
Downstream Metabolic Pathways Activation of NAD+-dependent pathwaysInhibition of NAD+-dependent pathways[12]Severe disruption of NAD+-dependent pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: NAMPT Knockdown using siRNA

This protocol describes the transient silencing of NAMPT expression in a mammalian cell line (e.g., HepG2) using small interfering RNA (siRNA).[12]

  • Cell Seeding: Plate cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute NAMPT-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM™).

  • Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium and incubate for 5 minutes at room temperature.[13]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[13]

  • Transfection: Add the complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 24-72 hours before downstream analysis.

  • Validation: Assess knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western Blotting.[13]

Protocol 2: NAMPT Knockout using CRISPR-Cas9

This protocol outlines the generation of a stable NAMPT knockout cell line using the CRISPR-Cas9 system.[10][14]

  • Guide RNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the NAMPT gene to ensure high knockout efficiency.[15]

  • Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pX458).[16]

  • Transfection: Transfect the sgRNA/Cas9 plasmid into the target cells using a suitable transfection method.

  • Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) for a fluorescent reporter on the plasmid or by limiting dilution.[14]

  • Clonal Expansion: Expand individual clones in separate culture vessels.

  • Verification: Screen the expanded clones for NAMPT knockout by Western Blotting and confirm the genetic modification by sequencing the targeted genomic region.

Protocol 3: Western Blot Analysis for NAMPT

This protocol is for determining the protein levels of NAMPT.[17][18]

  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[17]

Protocol 4: Measurement of Intracellular NAD+ Levels

This protocol describes a common method for quantifying intracellular NAD+ using an enzymatic cycling assay.[19][20]

  • Sample Preparation: After treatment or genetic modification, wash cells with ice-cold PBS.

  • NAD+ Extraction: Extract NAD+ from the cell pellet using an acidic extraction buffer.[19]

  • Neutralization: Neutralize the acidic extract with a neutralization buffer.[19]

  • Enzymatic Cycling Reaction: Add the extracted samples and NAD+ standards to a 96-well plate. Add a master mix containing a cycling enzyme and a probe.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve and normalize to the total protein concentration or cell number.[21]

Protocol 5: Cell Viability Assay

This protocol details the use of a tetrazolium-based assay (e.g., MTT, MTS, or WST-1) to assess cell viability.[22][23]

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or perform NAMPT knockdown/knockout.

  • Reagent Addition: Add the tetrazolium reagent (e.g., WST-1) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan (B1609692) dye produced is directly proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_activation Pharmacological Activation cluster_inhibition Genetic Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Activates PARPs PARPs NAD->PARPs Activates SBI797812 This compound SBI797812->NAMPT Activates siRNA siRNA/shRNA siRNA->NAMPT Knockdown CRISPR CRISPR-Cas9 CRISPR->NAMPT Knockout Metabolism Cellular Metabolism SIRT1->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair Experimental_Workflow cluster_SBI This compound Treatment cluster_KD NAMPT Knockdown/Knockout cluster_analysis Downstream Analysis start_sbi Seed Cells treat Treat with this compound start_sbi->treat wb Western Blot (NAMPT levels) treat->wb nad NAD+ Assay (NAD+ levels) treat->nad via Viability Assay (Cell Proliferation) treat->via start_kd Seed Cells transfect Transfect with siRNA or CRISPR/Cas9 start_kd->transfect select Select/Clone Cells transfect->select select->wb select->nad select->via

References

Comparing the pharmacokinetic profiles of SBI-797812 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Pharmacokinetic Profiles of the NAMPT Activator SBI-797812 and Its Analogs

For researchers and professionals in drug development, understanding the pharmacokinetic profiles of novel therapeutic compounds is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of this compound, a known nicotinamide (B372718) phosphoribosyltransferase (NAMPT) activator, and its analogs, including Nicotinamide Phosphoribosyltransferase Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding.

Introduction to NAMPT Activators

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1] The salvage pathway is the primary mechanism for NAD+ biosynthesis in mammals, with NAMPT being the rate-limiting enzyme.[2] Activation of NAMPT is a promising therapeutic strategy for conditions associated with NAD+ depletion, such as age-related diseases and metabolic disorders.[2] this compound and its analogs are small molecules designed to allosterically activate NAMPT, thereby enhancing NAD+ production.[3][4]

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and its analogs from preclinical studies in mice. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Compound ClassCompoundDosing RouteDose (mg/kg)CmaxTmaxBioavailability (%)Terminal Half-life (t½)Notes
Pyridylcarboxamide Urea This compoundIntraperitoneal (i.p.)108.2 µM (3297 ng/mL)[5][6]---High plasma exposure observed with i.p. administration.[5]
This compoundOral (p.o.)10Low---Oral administration resulted in lower plasma concentrations compared to i.p. dosing.[5]
Thiazole Carboxamide NATIntraperitoneal (i.p.)---39.2%3.00 hours-
NATOral (p.o.)--33.2%2.97 hours-
N-PAM Lead N-PAMOral (p.o.)303.2 µM---Plasma concentration of 180 nM at 3 hours post-administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of this compound and its analogs.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a NAMPT activator following administration in mice.

Methodology:

  • Animal Models: Male C57BL/6J or CD-1 mice (8-9 weeks old) are typically used.[7] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Compound Formulation and Administration: The test compound is formulated in a suitable vehicle, such as a solution of DMSO, Tween 80, and saline, or PEG400 and HP-β-CD in water. Administration is performed via the desired route, commonly intraperitoneal (i.p.) or oral (p.o.) gavage, at a specified dose (e.g., 10-30 mg/kg).[5][8]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., 2000 x g for 15 minutes at 4°C). The supernatant (plasma) is collected and stored at -80°C until analysis.[5]

  • Bioanalytical Method: The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t½).[5]

In Vivo Assessment of Tissue NAD+ Levels

Objective: To evaluate the in vivo efficacy of a NAMPT activator by measuring its effect on NAD+ levels in various tissues.

Methodology:

  • Animal Dosing: Mice are administered the NAMPT activator or vehicle control as described in the pharmacokinetic study protocol.

  • Tissue Harvesting: At a specified time point after dosing (e.g., 4 hours), animals are euthanized, and target tissues (e.g., liver, heart, muscle) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C.[8]

  • Metabolite Extraction: Tissues are homogenized, and metabolites are extracted using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • NAD+ Quantification: The concentration of NAD+ in the tissue extracts is determined using a validated analytical method, typically LC-MS/MS.[8]

  • Data Normalization: NAD+ levels are normalized to the total protein concentration or the weight of the tissue sample.

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.

NAMPT_Signaling_Pathway cluster_0 Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT ATP ATP ATP->NAMPT ADP_Pi ADP + Pi NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Cellular_Functions Cellular Functions (Metabolism, DNA Repair, etc.) NAD->Cellular_Functions NAMPT->ADP_Pi NAMPT->NMN SBI_797812 This compound / Analogs SBI_797812->NAMPT Activates NMNAT->NAD

Caption: The NAMPT signaling pathway, where this compound and its analogs allosterically activate NAMPT to enhance the conversion of NAM to NMN, a key precursor for NAD+ synthesis.

Pharmacokinetic_Workflow cluster_workflow Experimental Workflow for Pharmacokinetic Analysis start Start: Animal Dosing (i.p. or p.o.) blood_collection Serial Blood Collection start->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_analysis Sample Analysis (LC-MS/MS) plasma_separation->sample_analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½) sample_analysis->data_analysis end End: Pharmacokinetic Profile data_analysis->end

Caption: A generalized experimental workflow for determining the pharmacokinetic profile of NAMPT activators in preclinical animal models.

References

SBI-797812: A Novel NAMPT Activator with Potential Advantages Over Traditional NAD+ Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) boosters is a critical frontier in addressing age-related metabolic decline and diseases. SBI-797812, a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), presents a unique mechanism of action that may offer distinct advantages over conventional NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).

This compound functions not as a precursor, but as a potent activator of NAMPT, the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] This small molecule effectively transforms NAMPT into a "super catalyst" for the production of NMN, the direct precursor to NAD+.[2][3] Its multifaceted mechanism involves shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for its co-substrate ATP, stabilizing the active phosphorylated form of NAMPT, promoting the consumption of the pyrophosphate by-product, and uniquely, blunting the natural feedback inhibition of NAMPT by its end-product, NAD+.[2][3][4] This comprehensive activation of a key enzymatic step in NAD+ synthesis distinguishes this compound from precursor supplementation strategies.

Comparative Analysis of NAD+ Boosting Strategies

While direct head-to-head clinical trials comparing this compound with NR and NMN are limited, an examination of their distinct mechanisms and available preclinical and clinical data provides valuable insights.[5] Precursor supplementation with NR and NMN directly provides the building blocks for NAD+ synthesis.[6] In contrast, this compound enhances the body's own machinery for producing NAD+ from nicotinamide (NAM), a readily available vitamin B3 form.

Quantitative Data Overview

The following tables summarize key quantitative data from independent studies on the effects of this compound, NMN, and NR on NAD+ metabolism.

Disclaimer: The data presented below is compiled from separate studies and is not the result of direct head-to-head comparisons in the same experimental settings. Therefore, direct cross-compound comparisons should be interpreted with caution.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line / Conditions
EC50 0.37 ± 0.06 µMPurified human NAMPT
Maximal NAMPT Activation 2.1-foldPurified human NAMPT

Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Human Lung Carcinoma Cells (4-hour treatment)

This compound ConcentrationNMN Fold IncreaseNAD+ Fold Increase
0.4 µM 2.71.5
2 µM 6.11.7
10 µM 16.72.2

Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice

TissueNAD+ Fold IncreaseDosing
Liver ~1.320 mg/kg (single i.p. dose, 4h post-dose)

Table 4: Reported Effects of NMN and NR on NAD+ Levels from Various Studies

CompoundEffect on NAD+ LevelsModel / Conditions
NMN ~2.3-fold increase in liver NAD+Mice (oral gavage)[7]
NMN 1.5 to 2.5-fold increase in blood NAD+Human clinical trials[8][6][9]
NR ~2.7-fold increase in blood NAD+Humans (single 1000 mg oral dose)[10]
NR ~2-fold increase in blood NAD+Humans (250-1000 mg/day for 9 days)[10]
NR >2-fold increase in blood NAD+Humans (oral supplementation)[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the multifaceted mechanism by which this compound activates the NAMPT enzyme to boost NAD+ production.

SBI797812_Mechanism cluster_NAMPT_Cycle NAMPT Catalytic Cycle cluster_SBI797812_Intervention This compound Intervention NAM Nicotinamide (NAM) NAMPT_inactive NAMPT (Inactive) NAM->NAMPT_inactive PRPP PRPP PRPP->NAMPT_inactive ATP ATP ATP->NAMPT_inactive Phosphorylation pHis_NAMPT pHis-NAMPT (Active) NAMPT_inactive->pHis_NAMPT NMN NMN pHis_NAMPT->NMN NMN Synthesis PPi PPi pHis_NAMPT->PPi ADP ADP pHis_NAMPT->ADP NMNAT NMNAT NMN->NMNAT NAD NAD+ NAD->NAMPT_inactive Feedback Inhibition NMNAT->NAD SBI797812 This compound SBI797812->ATP Increases Affinity SBI797812->pHis_NAMPT Stabilizes Active Form SBI797812->PPi Promotes Consumption SBI797812->NAD Blunts Feedback Inhibition

Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.

Experimental Workflow for Comparative Analysis

This diagram outlines a general workflow for the comparative analysis of NAD+ boosting compounds in both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., A549) treatment_vitro Treatment with Test Compounds (this compound, NMN, NR, Vehicle) cell_culture->treatment_vitro extraction_vitro Metabolite Extraction treatment_vitro->extraction_vitro lcms_vitro LC-MS/MS Analysis (NMN & NAD+) extraction_vitro->lcms_vitro analysis_vitro Data Analysis & Normalization lcms_vitro->analysis_vitro comparative_analysis Comparative Analysis of Metabolic Effects analysis_vitro->comparative_analysis animal_model Animal Model (e.g., Mice) dosing_vivo Dosing with Test Compounds animal_model->dosing_vivo harvesting_vivo Tissue Harvesting (Liver, Muscle, etc.) dosing_vivo->harvesting_vivo extraction_vivo Metabolite Extraction harvesting_vivo->extraction_vivo lcms_vivo LC-MS/MS Analysis (NAD+) extraction_vivo->lcms_vivo analysis_vivo Data Analysis & Normalization lcms_vivo->analysis_vivo analysis_vivo->comparative_analysis

Caption: Workflow for comparing metabolic effects of NAD+ boosting compounds.

Experimental Protocols

In Vitro Analysis of NMN and NAD+ Levels
  • Objective: To quantify the intracellular concentrations of NMN and NAD+ in cultured cells following treatment.

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Cell Culture and Treatment: Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to the desired confluency. Treat cells with various concentrations of the test compound (e.g., this compound, NMN, NR) or a vehicle control for a specified duration (e.g., 4 hours).[3]

    • Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a pre-chilled extraction buffer (e.g., a mixture of methanol, acetonitrile, and water). Centrifuge to pellet protein and other cellular debris.

    • LC-MS/MS Analysis: Analyze the supernatant containing the metabolites using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use established chromatographic conditions to separate NMN and NAD+ and specific mass transitions for their detection and quantification.

    • Data Normalization: Normalize the quantified NMN and NAD+ levels to the total protein concentration or cell number in each sample.

In Vivo Analysis of Tissue NAD+ Levels
  • Objective: To determine the effect of a test compound on NAD+ levels in various tissues of an animal model.

  • Methodology: LC-MS/MS.

    • Animal Model and Dosing: Acclimate the animal model (e.g., C57BL/6 mice) to the experimental conditions. Administer the test compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a specific dose. Include a vehicle-treated control group.[5]

    • Tissue Harvesting: At a predetermined time point post-dosing (e.g., 4 hours), euthanize the animals. Rapidly dissect and flash-freeze the tissues of interest (e.g., liver, heart, skeletal muscle) in liquid nitrogen to quench metabolic activity.[5]

    • Metabolite Extraction from Tissue: Homogenize the frozen tissue in a pre-chilled extraction buffer. Follow a similar extraction procedure as described for the in vitro protocol to separate the metabolites.

    • LC-MS/MS Analysis and Data Normalization: Analyze the tissue extracts using LC-MS/MS as described above. Normalize the NAD+ levels to the weight of the tissue sample.[5]

Potential Advantages and Future Directions

The unique mechanism of this compound as a NAMPT activator suggests potential advantages over precursor supplementation. By enhancing the efficiency of the endogenous NAD+ salvage pathway, it may provide a more regulated and sustained increase in NAD+ levels. The ability to overcome feedback inhibition is a particularly noteworthy feature that could lead to more robust NAD+ elevation.[2][3][8]

However, the existing data also indicates that the in vivo effects of the current lead compound, this compound, are relatively modest and tissue-specific, with significant increases observed primarily in the liver of mice. Future research will likely focus on developing analogs with improved pharmacokinetic properties and potency against the murine NAMPT enzyme to explore the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Specificity of SBI-797812 and Other NAMPT Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SBI-797812, a known activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with other NAMPT modulators, including both activators and inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their performance and specificity, supported by experimental data and detailed methodologies.

Introduction to NAMPT Modulation

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular metabolism, signaling, and DNA repair.[1][2] Modulation of NAMPT activity is a promising therapeutic strategy for a range of conditions. While NAMPT inhibitors are being investigated for their anti-cancer properties due to the high metabolic demand of tumor cells, NAMPT activators are being explored for their potential in addressing age-related diseases and metabolic disorders by boosting NAD+ levels.[1][3]

This compound is a potent small molecule activator of NAMPT.[4] It functions by shifting the NAMPT reaction equilibrium towards nicotinamide mononucleotide (NMN) formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated form of NAMPT, and reducing feedback inhibition by NAD+.[3] This guide compares the specificity and performance of this compound with other NAMPT activators and inhibitors.

Comparative Performance of NAMPT Modulators

The following tables summarize the quantitative data for this compound and a selection of other NAMPT activators and inhibitors.

NAMPT Activators: In Vitro Efficacy
Compound/ClassTargetAssay TypeEC50 (µM)Maximal Activation (Fold Change)Cell Line / ConditionsReference(s)
This compound Human NAMPTNMN Production0.37 ± 0.062.1Purified enzyme[4]
P7C3 Human NAMPTNMN Production~0.5 - 1.0Not explicitly statedPurified enzyme[5]
NATs (Nicotinamide Phosphoribosyltransferase Activators) Human NAMPTCoupled Enzyme Assay5.7Not ReportedPurified enzyme[3]
NAT derivative (Cpd 72) Human NAMPTNot SpecifiedNot ReportedNot ReportedNot Specified[3]
NAMPT Inhibitors: In Vitro and Cellular Potency
InhibitorTarget(s)Biochemical IC50 (NAMPT)Cellular IC50 (Cell Line Dependent)Key CharacteristicsReference(s)
FK866 NAMPT~0.3 nM (Ki)~1 nM (HepG2)Potent and specific NAMPT inhibitor, widely used as a research tool.[6]
KPT-9274 NAMPT, PAK4~120 nM27 to 215 nM (AML cell lines)Dual inhibitor in clinical trials for solid tumors and lymphomas.[7][8]
OT-82 NAMPTNot explicitly stated2.89 nM (hematological) vs 13.03 nM (non-hematological)Potent and selective for hematopoietic malignancies.[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for NAMPT modulators, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

NAMPT Signaling Pathway

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_modulation Pharmacological Modulation cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP + PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRTs Sirtuins (SIRTs) NAD->SIRTs PARPs PARPs NAD->PARPs SBI_797812 This compound SBI_797812->NAMPT Activates Inhibitors NAMPT Inhibitors (e.g., FK866, OT-82) Inhibitors->NAMPT Inhibits Cell_Metabolism Cellular Metabolism SIRTs->Cell_Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair Cell_Survival Cell Survival Cell_Metabolism->Cell_Survival DNA_Repair->Cell_Survival Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_invivo In Vivo Assessment A Biochemical NAMPT Assay (Determine EC50/IC50) B Kinome-wide Selectivity Screen (Assess off-target kinase effects) A->B C Cellular NAD+/NMN Quantification (LC-MS/MS) A->C Confirm on-target effect D Cell Viability/Cytotoxicity Assay B->D Correlate with cellular phenotype C->D E Animal Model Studies D->E Proceed to in vivo studies F Tissue NAD+ Measurement E->F G Efficacy and Toxicity Evaluation F->G

References

Safety Operating Guide

Proper Disposal of SBI-797812: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information is paramount for the responsible handling of research compounds. This document outlines the recommended procedures for the proper disposal of SBI-797812, a NAMPT activator used in laboratory research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

Currently, a publicly accessible, detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound is not available. In the absence of compound-specific directives, researchers must adhere to general best practices for the disposal of non-hazardous research-grade chemical compounds. The following procedures are based on standard laboratory safety protocols. It is imperative that all disposal activities comply with local, state, and federal regulations, and researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal of Solid this compound

Unused or expired solid this compound should be disposed of as chemical waste.

Experimental Protocol for Disposal of Solid Waste:

  • Segregation: Ensure that this compound is not mixed with other incompatible waste streams.

  • Packaging: Place the solid compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any known hazards.

  • Waste Collection: Arrange for pickup by your institution's hazardous waste management service. Do not dispose of solid this compound in regular trash.

Disposal of this compound Solutions

Solutions of this compound, typically prepared in solvents such as Dimethyl Sulfoxide (DMSO), require careful handling for disposal.

Experimental Protocol for Disposal of Liquid Waste:

  • Waste Container: Use a designated, leak-proof container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used (e.g., DMSO solutions should go into a non-halogenated solvent waste container).

  • Labeling: Clearly label the waste container with the contents, including the full chemical name ("this compound") and the solvent ("DMSO").

  • Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department. Do not pour this compound solutions down the drain.

Waste TypeDisposal ContainerKey Instructions
Solid Labeled, sealed chemical waste containerDo not mix with other waste. Label with chemical name and quantity. Arrange for EHS pickup.
Liquid (in DMSO) Labeled, non-halogenated solvent waste containerDo not dispose down the drain. Ensure the container is properly sealed and stored in a designated accumulation area.

Decontamination of Labware

Glassware and other labware contaminated with this compound should be decontaminated before reuse or disposal.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound. Collect this rinse as chemical waste.

  • Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

Caption: Decision workflow for the proper disposal and decontamination of this compound.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal safety assessment and the specific requirements of your institution. Always consult your institution's Environmental Health and Safety department for definitive disposal procedures.

Essential Safety and Logistical Guidance for Handling SBI-797812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of SBI-797812, a novel activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. As this compound is a research compound, comprehensive toxicological data may not be fully available, necessitating a cautious approach and the implementation of stringent safety protocols.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles.
Body Protection Laboratory coatA buttoned, full-length laboratory coat must be worn to protect skin and clothing from potential contamination.
Respiratory Protection Fume hood or ventilated enclosureAll handling of solid this compound or solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated area, preferably within a fume hood.

  • Verify that the container is properly sealed and labeled.

Preparation of Solutions:

  • As this compound is a solid, weighing and preparation of stock solutions should be conducted in a chemical fume hood to avoid inhalation of the powder.

  • Use a dedicated and calibrated balance.

  • Consult the manufacturer's instructions for appropriate solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the storage temperature recommendations provided by the supplier, which is typically -20°C for long-term stability.

  • Store in a secure, designated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent washes containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

General Workflow for Handling this compound:

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare workspace in a certified fume hood A->B C Retrieve this compound from storage B->C D Weigh solid compound or measure stock solution C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I Return this compound to secure storage E->I G Segregate and label all waste F->G H Dispose of waste through EHS G->H J Remove and doff PPE correctly H->J I->J K Wash hands thoroughly J->K

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This information is intended for guidance purposes only and does not substitute for a comprehensive institutional safety review and adherence to all applicable regulations. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.